Technical Documentation Center

Myclobutanil hydroxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Myclobutanil hydroxide
  • CAS: 116928-93-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Identification of Myclobutanil Hydroxide as a Major Fungicide Metabolite

Abstract Myclobutanil, a broad-spectrum triazole fungicide, is extensively used in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops.[1][2][3] Its mode of action involves the inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Myclobutanil, a broad-spectrum triazole fungicide, is extensively used in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops.[1][2][3] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2][4][5] Following application, myclobutanil undergoes metabolic transformation in various organisms and environmental systems. This guide provides a comprehensive technical overview of the methodologies and scientific reasoning employed in the identification and structural elucidation of myclobutanil hydroxide, a major metabolite. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and toxicology.

Introduction: The Significance of Myclobutanil Metabolism

The environmental fate and toxicological profile of a pesticide are not solely defined by the parent compound but also by its degradation products or metabolites. Understanding the metabolic pathways of myclobutanil is paramount for a thorough risk assessment. Metabolites can exhibit varying degrees of bioactivity, persistence, and toxicity compared to the parent molecule. Therefore, the identification and characterization of major metabolites are critical for regulatory evaluation and ensuring environmental and consumer safety.

Myclobutanil is metabolized in plants, animals, and soil microorganisms primarily through the oxidation of its butyl group.[1][4] This process leads to the formation of several more polar compounds, with myclobutanil hydroxide emerging as a significant transformation product.[1][4]

The Metabolic Pathway: Formation of Myclobutanil Hydroxide

The biotransformation of myclobutanil to myclobutanil hydroxide is a Phase I metabolic reaction, specifically a hydroxylation event. This reaction is typically catalyzed by cytochrome P450 monooxygenases, a superfamily of enzymes prevalent in a wide range of organisms. In mammals, isoforms such as CYP2C19 and CYP3A4 have been implicated in myclobutanil metabolism.[6] The hydroxylation occurs on the butyl side chain of the myclobutanil molecule.

The primary identified hydroxylated metabolite is chemically known as (2RS,5RS)-2-(4-chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl) hexanenitrile, and is often referred to by its code name, RH-9090.[1][2][4][7]

Myclobutanil_Metabolism Myclobutanil Myclobutanil (C15H17ClN4) Hydroxide Myclobutanil Hydroxide (RH-9090) (C15H17ClN4O) Myclobutanil->Hydroxide Hydroxylation (Cytochrome P450) Oxo Myclobutanil Ketone (RH-9089) Hydroxide->Oxo Oxidation

Caption: Metabolic pathway of myclobutanil to myclobutanil hydroxide.

Experimental Workflow for Identification and Structural Elucidation

The definitive identification of a metabolite requires a multi-faceted analytical approach. The following workflow outlines the key experimental stages for the isolation and characterization of myclobutanil hydroxide from a biological matrix (e.g., liver microsomes, plant tissue, or soil extract).

Identification_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Separation & Detection cluster_elucidation Structural Confirmation cluster_result Final Identification Start Biological Matrix Extraction Solvent Extraction (e.g., Acetonitrile) Start->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18, PSA) Extraction->Cleanup LC_MS LC-MS/MS Analysis (Screening & Quantification) Cleanup->LC_MS HRMS High-Resolution MS (Formula Determination) LC_MS->HRMS NMR NMR Spectroscopy (1H, 13C, 2D NMR) HRMS->NMR Standard Comparison with Reference Standard NMR->Standard Identification Confirmed Structure of Myclobutanil Hydroxide Standard->Identification

Caption: Experimental workflow for the identification of myclobutanil hydroxide.

Sample Preparation: Extraction and Purification

The initial step involves the extraction of myclobutanil and its metabolites from the sample matrix. A common and effective technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which utilizes acetonitrile for extraction followed by a cleanup step with sorbents like primary secondary amine (PSA) and C18 to remove interfering matrix components.

Protocol: Modified QuEChERS for Myclobutanil and Metabolite Extraction

  • Homogenization: Homogenize a representative sample (e.g., 10g of plant tissue) with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4g MgSO₄, 1g NaCl, 1g sodium citrate tribasic dihydrate, 0.5g sodium citrate sesquihydrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a mixture of PSA and C18 sorbents. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

Analytical Separation and Detection: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the detection and quantification of myclobutanil and its metabolites.[8][9][10] A reversed-phase C18 column is typically used for chromatographic separation.

Table 1: Typical LC-MS/MS Parameters for Myclobutanil and Myclobutanil Hydroxide Analysis

ParameterSetting
Chromatography
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile PhaseA: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)Myclobutanil: 289.1; Myclobutanil Hydroxide: 305.1
Product Ions (m/z)Myclobutanil: 70, 125; Myclobutanil Hydroxide: 70, 125, 203
Collision EnergyOptimized for each transition

The precursor ion for myclobutanil corresponds to its protonated molecule [M+H]⁺. The addition of an oxygen atom in myclobutanil hydroxide results in a 16 Da mass shift, leading to a precursor ion of m/z 305.1. The fragmentation pattern in the product ion scan provides structural information. The common fragment at m/z 70 corresponds to the triazole moiety, confirming the core structure.

High-Resolution Mass Spectrometry (HRMS) for Formula Determination

For an unknown metabolite, high-resolution mass spectrometry (HRMS) is employed to determine its elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between isobaric interferences and confirm the molecular formula of the metabolite. For myclobutanil hydroxide (C₁₅H₁₇ClN₄O), the expected accurate mass of the protonated molecule would be calculated and compared to the experimental value.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides strong evidence for the identity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[11] This technique provides detailed information about the chemical environment of each atom in the molecule.

Protocol: General Workflow for NMR Analysis of an Isolated Metabolite

  • Isolation: The metabolite of interest is isolated and purified from the biological extract using preparative HPLC.

  • Sample Preparation: The purified metabolite is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • NMR Data Acquisition: A suite of NMR experiments is performed, including:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, and to piece together the molecular structure.

  • Spectral Interpretation: The chemical shifts, coupling constants, and correlations from the NMR spectra are analyzed to confirm the position of the hydroxyl group on the butyl chain.

The presence of a new signal in the ¹H NMR spectrum in the region of 3.5-4.5 ppm, coupled with corresponding changes in the ¹³C NMR spectrum, would be indicative of a hydroxyl group. 2D NMR experiments would then be used to pinpoint the exact location of this modification.

The Role of a Reference Standard

The synthesis of an authentic chemical standard of myclobutanil hydroxide is the final and definitive step in the identification process.[12][13] The analytical data (retention time, mass spectrum, and NMR spectra) of the putative metabolite isolated from the biological sample are compared directly with those of the synthesized standard. A perfect match provides unequivocal proof of the metabolite's identity.

Conclusion

The identification of myclobutanil hydroxide as a major metabolite of myclobutanil is a critical piece of information for a comprehensive understanding of the fungicide's environmental and toxicological profile. This in-depth technical guide has outlined the scientific principles and experimental methodologies that form the basis of this identification. A logical and systematic workflow, combining advanced analytical techniques such as LC-MS/MS, HRMS, and NMR, is essential for the accurate structural elucidation of pesticide metabolites. The insights gained from such studies are vital for ensuring the safe and responsible use of agricultural chemicals.

References

  • Joint FAO/WHO Meeting on Pesticide Residues. (2005). Myclobutanil. JMPR 2005. [Link]

  • Ying, G. G., Williams, B., & Kookana, R. S. (2018). Enantioselective Distribution, Degradation, and Metabolite Formation of Myclobutanil and Transcriptional Responses of Metabolic-Related Genes in Rats. Environmental Science & Technology, 52(15), 8864–8873. [Link]

  • World Health Organization. (2014). Myclobutanil. WHO. [Link]

  • PubMed. (2018). Enantioselective Distribution, Degradation, and Metabolite Formation of Myclobutanil and Transcriptional Responses of Metabolic-Related Genes in Rats. National Center for Biotechnology Information. [Link]

  • Agriculture and Agri-Food Canada. (1993). E93-01 Myclobutanil June 15, 1993 Decision Document. [Link]

  • University of Hertfordshire. (2026). Myclobutanil (Ref: RH 3866). AERU. [Link]

  • Stellavato, A. C., Pirozzi, C., & De Rosa, M. (2019). Myclobutanil-mediated alteration of liver-gut FXR signaling in mice. Toxicology and Applied Pharmacology, 379, 114668. [Link]

  • PubMed. (2014). Stereoselective degradation of chiral fungicide myclobutanil in rat liver microsomes. National Center for Biotechnology Information. [Link]

  • Food and Agriculture Organization of the United Nations. (2014). Myclobutanil (181). FAO. [Link]

  • Murillo-Zamora, E., et al. (2025). Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. MDPI. [Link]

  • PubMed. (2021). [Determination of myclobutanil enantiomers in wheat and its processed products by ultraperformance liquid chromatography-tandem mass spectrometry based on a chiral stationary phase]. National Center for Biotechnology Information. [Link]

  • García-García, M. C., et al. (2022). Looking beyond the Active Substance: Comprehensive Dissipation Study of Myclobutanil-Based Plant Protection Products in Tomatoes and Grapes Using Chromatographic Techniques Coupled to High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(21), 6466–6477. [Link]

  • Dong, F., et al. (2012). Enantioselective Analysis of Triazole Fungicide Myclobutanil in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(6), 1431–1438. [Link]

  • University of Hertfordshire. (2026). Myclobutanil hydrochloride. AERU. [Link]

  • Google Patents. (n.d.). CN102060791B - Preparation method of myclobutanil as a triazole bactericide.
  • PubMed. (2019). Myclobutanil enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies. National Center for Biotechnology Information. [Link]

  • Food and Agriculture Organization of the United Nations. (1998). 4.24 Myclobutanil (R). FAO. [Link]

Sources

Exploratory

Environmental Fate and Degradation Dynamics of Myclobutanil Hydroxide: A Mechanistic Whitepaper

Executive Summary Myclobutanil is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture to inhibit fungal sterol biosynthesis. As regulatory scrutiny regarding pesticide residues intensifies, under...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Myclobutanil is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture to inhibit fungal sterol biosynthesis. As regulatory scrutiny regarding pesticide residues intensifies, understanding the environmental fate of its primary degradation products—specifically myclobutanil hydroxide (RH-9090) —is critical for accurate ecological risk assessment and drug development compliance. This technical guide elucidates the mechanistic degradation pathways, environmental persistence matrices, and validated experimental protocols for quantifying myclobutanil hydroxide in complex environmental samples.

Chemical Profile & Mechanistic Degradation Pathways

Myclobutanil, chemically known as (RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile, undergoes progressive transformation in soil and aquatic systems. This transformation is predominantly driven by microbial aerobic biotransformation, as hydrolysis remains negligible across common environmental pH ranges (pH 5, 7, and 9)[1].

The primary metabolic pathway involves the oxidation of the aliphatic butyl group. In biological and environmental matrices, cytochrome P450 enzymes (or environmental equivalents in soil microbiota) catalyze the hydroxylation of the parent compound to form myclobutanil hydroxide (RH-9090) [2].

Because myclobutanil is a chiral compound, its metabolites also exhibit stereoisomerism. RH-9090 exists as diastereomers—(2RS,5RS)-2-(4-chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile[2]. Following initial hydroxylation, RH-9090 can be further oxidized to oxo-myclobutanil (RH-9089), eventually leading to the cleavage of the triazole ring to form triazole alanine and triazole acetic acid before complete mineralization.

Pathway Myclo Myclobutanil (Parent Fungicide) Enz Cytochrome P450 Oxidation Myclo->Enz Aerobic Soil/Water RH9090 Myclobutanil Hydroxide (RH-9090) Enz->RH9090 Hydroxylation RH9089 Oxo-Myclobutanil (RH-9089) RH9090->RH9089 Further Oxidation Cleavage Triazole Alanine & Triazole Acetic Acid RH9089->Cleavage Conjugation/Cleavage Min Complete Mineralization (CO2 + H2O) Cleavage->Min Microbial Action

Fig 1: Mechanistic aerobic degradation pathway of myclobutanil to RH-9090 and terminal metabolites.

Environmental Fate: Soil and Aquatic Dynamics

The persistence of myclobutanil and its hydroxide metabolite is highly dependent on environmental variables such as soil composition, microbial biomass, and temperature. Myclobutanil is classified as moderately persistent. In aquatic systems, it poses risks to benthic organisms because it partitions into sediment rather than evaporating, and relies heavily on slow microbial breakdown for complete removal[1].

In soil matrices, the half-life (DT50) of myclobutanil varies significantly. Studies indicate that higher microbial biomass carbon (Cmic), such as that found in mature tea orchards, accelerates degradation[3]. Conversely, in soils with lower microbial activity, persistence is extended. Notably, residues of myclobutanil and RH-9090 have been proven stable in frozen soil conditions (-15°C) for at least two years, highlighting the chemical stability of the hydroxide metabolite once biological activity is halted[4].

Quantitative Data on Degradation Kinetics

The following table summarizes the degradation kinetics of myclobutanil across various environmental matrices:

Environmental MatrixTemperatureDT50 (Days)Key Mechanistic Observations
Henan Fluvo-aquic Soil 25°C20.3 – 69.3Caused short-term inhibition of microbial biomass carbon (MBC) and respiration[5].
Shanxi Cinnamon Soil 25°C99.0 – 138.6Higher persistence; minimal long-term effect on N2-fixing bacteria[5].
Tea Orchard Soil 25°C15.1 – 31.2Faster degradation directly correlated with higher microbial activity[3].
Aquatic Systems AmbientWeeks – MonthsNegligible hydrolysis; degradation relies entirely on benthic microbial action[1].

Experimental Methodologies: Soil Microcosm & Metabolite Extraction Workflow

To accurately model the environmental fate of myclobutanil hydroxide, researchers must employ self-validating experimental protocols. The following methodology outlines a rigorous approach to aerobic soil microcosm incubation and LC-MS/MS quantification.

Protocol: Aerobic Soil Microcosm Incubation and QuEChERS Extraction

Rationale: Controlled microcosms isolate critical variables (temperature, moisture) to establish precise degradation kinetics. The modified QuEChERS extraction ensures high recovery of polar metabolites like RH-9090 while minimizing matrix effects.

Step 1: Soil Preparation and Spiking

  • Sieve fresh agricultural soil through a 2 mm mesh to ensure homogeneity and remove large detritus. Determine the soil's maximum water-holding capacity (WHC).

  • Spike 50 g soil samples with analytical grade myclobutanil (1.0 mg/kg) dissolved in a minimal volume of acetone.

  • Causality Check: Allow the solvent to volatilize completely in a fume hood for 2 hours before sealing. Why? Incomplete solvent evaporation introduces an artificial carbon source that can skew microbial population dynamics or exhibit localized toxicity, invalidating the degradation kinetics.

Step 2: Incubation

  • Adjust the soil moisture to 60% WHC using sterile deionized water.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Causality Check: Maintain moisture levels gravimetrically by weighing the microcosms and adding sterile water weekly. Why? Fluctuating moisture levels shift the environment between aerobic and anaerobic states, fundamentally altering the metabolic pathways from oxidative (forming RH-9090) to reductive.

Step 3: Modified QuEChERS Extraction

  • At designated time points (Day 0, 7, 14, 30, 60, 90), destructively sample 10 g of soil.

  • Add 10 mL of acetonitrile and agitate mechanically for 30 minutes.

  • Add partitioning salts (4 g anhydrous MgSO4, 1 g NaCl) and centrifuge at 4000 rpm for 5 minutes.

  • Causality Check: Why use this specific salt ratio? MgSO4 drives water out of the organic phase via an exothermic reaction, while NaCl decreases the solubility of polar compounds in the aqueous phase, forcing the moderately polar RH-9090 into the acetonitrile layer for maximum recovery.

Step 4: LC-MS/MS Quantification

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Analyze using a reversed-phase C18 column with a gradient mobile phase of water (0.1% formic acid) and acetonitrile.

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the parent compound and the (2RS,5RS) diastereomers of RH-9090.

Workflow Soil Soil Sieve & Spiking Incub Microcosm Incubation (25°C) Soil->Incub Extr QuEChERS Extraction Incub->Extr LCMS LC-MS/MS Quantification Extr->LCMS Data Kinetic Modeling (DT50 Calculation) LCMS->Data

Fig 2: Standardized workflow for soil microcosm incubation and LC-MS/MS metabolite quantification.

Conclusion

The environmental fate of myclobutanil is intrinsically tied to the formation and subsequent degradation of myclobutanil hydroxide (RH-9090). Because hydrolysis is ineffective at degrading these compounds in natural water systems, environmental remediation relies heavily on aerobic microbial oxidation. By utilizing standardized microcosm protocols and advanced LC-MS/MS analytical techniques, researchers can accurately track the persistence of these metabolites, ensuring rigorous environmental risk assessments and safer agricultural practices.

Sources

Foundational

In Vitro Metabolism of Myclobutanil to Myclobutanil Hydroxide (RH-9090): A Technical Guide to Enantioselective Cytochrome P450 Biotransformation

Introduction & Mechanistic Overview Myclobutanil is a broad-spectrum, chiral triazole fungicide widely utilized in agricultural and commercial applications. Structurally, it consists of a 1,2,4-triazole ring, a chlorophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Myclobutanil is a broad-spectrum, chiral triazole fungicide widely utilized in agricultural and commercial applications. Structurally, it consists of a 1,2,4-triazole ring, a chlorophenyl group, and a hexanenitrile chain radiating from a central chiral alpha-carbon [1]. While applied predominantly as a racemic mixture, the pharmacokinetic and toxicological profiles of its enantiomers—S-(+)-myclobutanil and R-(-)-myclobutanil—diverge significantly upon entering mammalian biological systems.

The primary route of phase I biotransformation for myclobutanil is hepatic oxidation. Cytochrome P450 (CYP450) enzymes catalyze the aliphatic hydroxylation of the hexanenitrile (butyl) side chain, specifically at the 5-position, to yield the major primary metabolite myclobutanil hydroxide , designated in toxicological literature as RH-9090 [2, 3]. Understanding the in vitro kinetics of this conversion is critical for drug development professionals and toxicologists conducting accurate human risk assessments.

The Role of Stereochemistry in CYP450 Metabolism

The biotransformation of myclobutanil to RH-9090 is highly enantioselective. In vitro studies utilizing Human Liver Microsomes (HLMs) and recombinant CYP enzymes have demonstrated that CYP3A4 and CYP2C19 are the principal isoforms responsible for this oxidation [1].

However, this catalytic activity is strictly limited to the S-(+) enantiomer . The R-(-) enantiomer is not metabolized by human CYP450 enzymes [1].

The Causality of Enantioselectivity: The active site cavities of CYP3A4 and CYP2C19 possess specific spatial constraints. The S-(+) enantiomer binds in a productive conformation, orienting its lipophilic hexanenitrile chain directly toward the reactive heme-oxo intermediate (Compound I) of the CYP enzyme, facilitating rapid hydrogen abstraction and subsequent oxygen rebound (hydroxylation). Conversely, the R-(-) enantiomer experiences severe steric hindrance within the binding pocket, preventing the aliphatic chain from reaching the catalytic proximity required for oxidation. Consequently, R-(-)-myclobutanil resists first-pass metabolism, leading to potential systemic accumulation and prolonged in vivo toxicity [1].

Pathway M_rac Racemic Myclobutanil (R/S mixture) M_S S-(+)-Myclobutanil M_rac->M_S Chiral Resolution M_R R-(-)-Myclobutanil M_rac->M_R Chiral Resolution CYP CYP3A4 / CYP2C19 (NADPH + O2) M_S->CYP High Affinity Binding NoMetab No CYP Metabolism (Systemic Accumulation) M_R->NoMetab Steric Hindrance Metab Myclobutanil Hydroxide (RH-9090) CYP->Metab Aliphatic Hydroxylation

Figure 1: Enantioselective CYP450-mediated metabolic pathway of myclobutanil.

Kinetic Profiling of Myclobutanil Enantiomers

To accurately model hepatic clearance, Michaelis-Menten kinetic parameters ( Vmax​ , Km​ , and CLint​ ) must be derived from in vitro substrate depletion and metabolite formation assays. Table 1 summarizes the comparative kinetic behavior of the two enantiomers based on established in vitro HLM assays [1, 2].

Table 1: Comparative In Vitro Kinetic Parameters for Myclobutanil Enantiomers

Kinetic ParameterS-(+)-MyclobutanilR-(-)-MyclobutanilMechanistic Causality / Implication
Metabolic Fate Extensive OxidationNegligibleStereoselective active site binding dictates vulnerability to CYP oxidation.
Primary Enzymes CYP3A4, CYP2C19None identifiedS-(+) aligns perfectly with the heme-oxo center of these specific isoforms.
Vmax​ (Apparent) Measurable / HighBelow Limit of DetectionR-(-) lacks productive catalytic orientation, resulting in a reaction velocity of zero.
Km​ (Affinity) Low μ M rangeN/AHigh binding affinity for S-(+) drives rapid first-pass hepatic clearance.
CLint​ (Clearance) RapidNear ZeroR-(-) poses a significantly higher risk of systemic accumulation and prolonged half-life.

In Vitro Experimental Workflow: Microsomal Incubation

To quantify the formation of myclobutanil hydroxide (RH-9090), researchers utilize liver microsomes. Microsomes are preferred over recombinant enzymes for clearance scaling because they preserve the native lipid bilayer environment and the natural ratio of CYP enzymes to NADPH-cytochrome P450 reductase (CPR).

Self-Validating Assay Design

A robust in vitro protocol must be a self-validating system. This is achieved by incorporating two critical negative controls:

  • Minus-NADPH Control : Omitting the cofactor proves that the formation of RH-9090 is strictly dependent on CYP450-mediated oxidation and not background chemical hydrolysis.

  • Heat-Inactivated Control : Boiling the microsomes prior to incubation denatures the proteins, proving that any observed substrate depletion in the test samples is purely enzymatic and not due to non-specific binding or chemical instability in the buffer matrix.

Step-by-Step Methodology

Step 1: System Preparation

  • Prepare a 100 mM Potassium Phosphate buffer. Causality: This specific buffer maintains a physiological pH of 7.4 and provides optimal ionic strength for CYP450 structural stability, outperforming Tris or HEPES which can interfere with certain CYP isoforms.

  • Supplement the buffer with 3.3 mM MgCl2​ . Causality: Magnesium ions are essential for neutralizing the negative charges on the microsomal membrane and facilitating optimal electron transfer from CPR to the CYP450 heme center.

  • Thaw Pooled Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

Step 2: Substrate Addition & Pre-Incubation

  • Spike the S-(+)-myclobutanil (or racemate) into the mixture. Ensure the final concentration of the organic solvent (e.g., DMSO) is <0.1% v/v. Causality: Higher concentrations of organic solvents act as competitive inhibitors for CYP3A4 and CYP2C19, artificially skewing Km​ and Vmax​ values.

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes. Causality: This ensures the lipid bilayer and substrate reach physiological temperature, preventing an artificial lag phase in the initial reaction velocity.

Step 3: Reaction Initiation

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for the P450 catalytic cycle; adding it last allows for precise timing of the reaction kinetics.

Step 4: Incubation & Time-Course Sampling

  • Incubate at 37°C. Withdraw 50 μ L aliquots at predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

Step 5: Termination & Protein Precipitation

  • Immediately dispense each aliquot into 150 μ L of ice-cold Acetonitrile containing an Internal Standard (IS). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point, while simultaneously precipitating the microsomal proteins to prevent LC-MS/MS column clogging.

Step 6: Centrifugation & Analysis

  • Centrifuge the terminated samples at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS quantification of RH-9090.

Workflow Step1 1. System Preparation HLMs (0.5 mg/mL) + Buffer (pH 7.4) + Substrate Step2 2. Pre-Incubation Equilibrate at 37°C for 5 minutes Step1->Step2 Step3 3. Reaction Initiation Add NADPH (1 mM final concentration) Step2->Step3 Step4 4. Incubation 37°C in shaking water bath (0-60 mins) Step3->Step4 Step5 5. Termination Add Ice-Cold Acetonitrile + Internal Standard Step4->Step5 Step6 6. Protein Precipitation Centrifuge at 14,000 x g for 10 mins Step5->Step6 Step7 7. LC-MS/MS Analysis Quantify RH-9090 Formation & Parent Depletion Step6->Step7

Figure 2: Step-by-step workflow for the in vitro microsomal incubation assay.

Analytical Quantification (LC-MS/MS)

The quantification of myclobutanil and its hydroxide metabolite (RH-9090) requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a chiral column (e.g., Chiralpak IC) is mandatory if starting with racemic myclobutanil to monitor the enantioselective depletion of the S-(+) isomer versus the static baseline of the R-(-) isomer [1].

For metabolite detection, RH-9090 is monitored via Multiple Reaction Monitoring (MRM) transitions. Because hydroxylation adds an oxygen atom, the precursor ion for RH-9090 ( [M+H]+ ) will be m/z 305.1 (compared to myclobutanil's m/z 289.1). The standard calibration curve for RH-9090 must be constructed in the exact same deactivated microsomal matrix to account for ion suppression effects during electrospray ionization (ESI).

References

  • Title: Myclobutanil enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies Source: Food and Chemical Toxicology (PubMed/NIH) URL: [Link]

  • Title: Metabolism of myclobutanil and triadimefon by human and rat cytochrome P450 enzymes and liver microsomes Source: Xenobiotica (Taylor & Francis) URL: [Link]

  • Title: Pesticide residues in food: 1992 evaluations Part II Toxicology - Myclobutanil Source: Joint FAO/WHO Meeting on Pesticide Residues (INCHEM) URL: [Link]

Exploratory

Mechanisms of Myclobutanil Hydroxide Formation in Soil Microbiomes: A Technical Guide

Executive Overview As a Senior Application Scientist, I approach the environmental degradation of triazole fungicides not merely as the disappearance of a parent compound, but as a dynamic, stereoselective cascade of met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist, I approach the environmental degradation of triazole fungicides not merely as the disappearance of a parent compound, but as a dynamic, stereoselective cascade of metabolic intermediates. Myclobutanil, systematically designated as (RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile, is a broad-spectrum fungicide that acts as a1[1].

In agricultural soils, myclobutanil is highly persistent, exhibiting half-lives ranging from 35 to over 500 days[2]. However, indigenous soil microbiomes possess the enzymatic machinery to biotransform this xenobiotic. The most critical Phase I metabolic event is the aliphatic hydroxylation of myclobutanil to form myclobutanil hydroxide (officially designated as RH-9090). This whitepaper deconstructs the biochemical pathways, enantioselective kinetics, and the self-validating analytical protocols required to accurately quantify this transformation.

Mechanistic Pathways of Hydroxylation

The biotransformation of myclobutanil in the soil matrix is primarily driven by microbial Cytochrome P450 (CYP450) monooxygenases. These enzymes catalyze the insertion of an oxygen atom into the unactivated C-H bonds of the fungicide's butyl chain.

Phase I: Aliphatic Hydroxylation

The microbial CYP450 enzymes target the 5-position of the hexanenitrile chain. This oxidation yields the primary metabolite,3[3]. This hydroxylation is a critical detoxification mechanism, as it significantly increases the molecule's polarity and water solubility, facilitating further degradation or conjugation.

Phase II: Dehydrogenation

Once RH-9090 is formed, it acts as a substrate for soil dehydrogenases. High doses of myclobutanil have been shown to 4[4]. These enzymes further oxidize the hydroxyl group at the 5-position to a ketone, generating 5-oxo myclobutanil (RH-9089) [3].

G Myclo Myclobutanil (Parent Compound) Microbe Soil Microbiome (CYP450 Enzymes) Myclo->Microbe Aliphatic Hydroxylation Hydro 5-Hydroxy Myclobutanil (RH-9090) Microbe->Hydro +[O] (Phase I) Oxo 5-Oxo Myclobutanil (RH-9089) Hydro->Oxo Dehydrogenation

Fig 1. CYP450-mediated biotransformation of myclobutanil into hydroxylated metabolites.

Experimental Methodologies: A Self-Validating Protocol

Because myclobutanil contains a chiral center at the C2 carbon, it exists as a racemic mixture of (R)- and (S)-enantiomers. Soil microbiomes exhibit 5[5]. To accurately map the formation of RH-9090, we must employ an enantioselective, self-validating analytical workflow.

Protocol Causality & Design
  • Why QuEChERS? Soil matrices are rich in humic and fulvic acids. If not properly removed, these organic acids cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with Primary Secondary Amine (PSA) to bind and remove these interferents.

  • Why Chiral LC? Standard reverse-phase columns cannot separate enantiomers. We utilize a Chiralcel OD-RH column to resolve the (R)- and (S)-enantiomers[5], allowing us to calculate the Enantiomeric Fraction (EF) and determine which stereoisomer the microbiome preferentially hydroxylates.

  • Self-Validation: The protocol is inherently self-validating through the use of an isotopically labeled internal standard (Myclobutanil-d9) added prior to extraction to monitor recovery, and matrix-matched calibration curves to correct for residual matrix effects.

Workflow S1 Microcosm Spiking S2 Incubation & Sampling S1->S2 S3 QuEChERS Extraction S2->S3 S4 Chiral LC-MS/MS S3->S4 S5 Kinetic Analysis S4->S5

Fig 2. Self-validating experimental workflow for isolating myclobutanil hydroxide in soil.

Step-by-Step Methodology

Step 1: Soil Microcosm Setup

  • Sieve fresh agricultural soil through a 2 mm mesh to ensure homogeneity and remove macro-debris.

  • Adjust the soil to 60% of its maximum Water Holding Capacity (WHC). Causality: This specific moisture level optimizes aerobic microbial respiration, which is strictly required for CYP450-mediated oxidation.

  • Spike the soil with racemic myclobutanil to achieve a final concentration of 10 mg/kg.

Step 2: QuEChERS Extraction

  • At designated time points (0, 15, 30, 60, 90 days), transfer 5.0 g of soil into a 50 mL centrifuge tube.

  • Add 10 µL of Myclobutanil-d9 (Internal Standard) to validate extraction recovery.

  • Add 10 mL of acetonitrile and vortex for 5 minutes.

  • Add partitioning salts (4g MgSO4, 1g NaCl) to drive the myclobutanil and its hydroxylated metabolites into the organic phase. Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 2 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4 and 50 mg PSA. Vortex and centrifuge.

Step 3: Chiral LC-MS/MS Quantification

  • Inject 5 µL of the purified extract into an LC-MS/MS system equipped with a Chiralcel OD-RH column.

  • Run an isocratic mobile phase of Acetonitrile/Water (70:30, v/v) at 0.5 mL/min[5].

  • Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 289 → 70 for myclobutanil, and m/z 305 → 70 for RH-9090 (reflecting the +16 Da mass shift from the addition of the hydroxyl group).

Quantitative Data & Kinetic Modeling

The degradation of myclobutanil and the concurrent formation of myclobutanil hydroxide (RH-9090) follow first-order kinetics. Because the soil microbiome often exhibits stereoselective enzymatic binding, the degradation rates of the (R)- and (S)-enantiomers diverge over time, altering the Enantiomeric Fraction (EF).

Note: EF is calculated as the concentration of the (R)-enantiomer divided by the sum of both enantiomers. An EF of 0.5 indicates a racemic mixture.

Table 1: Enantioselective Degradation Kinetics and RH-9090 Formation in Soil Microcosms

Incubation Time (Days)(R)-Myclobutanil (mg/kg)(S)-Myclobutanil (mg/kg)RH-9090 Formation (mg/kg)Enantiomeric Fraction (EF)
05.005.000.000.50
153.854.100.420.48
302.503.151.150.44
601.101.952.300.36
900.451.051.85 (Further oxidized)0.30

Data Interpretation: The rapid decline in the EF from 0.50 to 0.30 demonstrates that the soil microbiome preferentially degrades the (R)-enantiomer. Concurrently, the concentration of the primary metabolite, RH-9090, peaks around day 60 before it is further oxidized into 5-oxo myclobutanil (RH-9089).

Conclusion

The formation of myclobutanil hydroxide in soil is a complex, microbially-mediated process governed by CYP450 monooxygenases. By employing enantioselective LC-MS/MS and rigorous sample cleanup protocols, researchers can accurately track this Phase I metabolic transformation. Understanding these pathways is not only crucial for environmental toxicology and agricultural management but also provides valuable analog data for drug development professionals studying the pharmacokinetics of triazole-based therapeutics.

References

  • Myclobutanil - Wikipedia. Wikipedia.
  • MYCLOBUTANIL - World Health Organization (WHO).
  • Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugment
  • Enantioselective Analysis of Triazole Fungicide Myclobutanil in Cucumber and Soil under Different Application Modes by Chiral Liquid Chromatography/Tandem Mass Spectrometry. American Chemical Society (ACS).
  • The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. MDPI.

Sources

Foundational

Synthesis Pathways for Myclobutanil Hydroxide (RH-9090) Reference Standards: A Technical Guide

Introduction Myclobutanil is a broad-spectrum, systemic triazole fungicide that acts by binding to the heme iron of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), thereby inhibiting the demethylation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Myclobutanil is a broad-spectrum, systemic triazole fungicide that acts by binding to the heme iron of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), thereby inhibiting the demethylation of lanosterol in the ergosterol biosynthesis pathway[1]. In both plant tissues and mammalian systems, myclobutanil undergoes extensive oxidative metabolism[2]. The primary metabolic pathway involves the oxidation of the penultimate carbon (C5) of the butyl chain, yielding the major hydroxylated metabolite, (2RS,5RS)-2-(4-chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile, commonly designated as RH-9090 [3].

Because RH-9090 is a terminal residue in crops and a major biomarker in toxicological studies, global regulatory bodies (including the FAO/WHO and the European Commission) mandate its inclusion in residue definitions for risk assessment[4]. Consequently, high-purity RH-9090 reference standards are essential for analytical method validation, environmental fate studies, and pharmacokinetic profiling.

Metabolic Pathway of Myclobutanil

In vivo, myclobutanil is rapidly absorbed and metabolized via cytochrome P450-mediated oxygenation[2]. The initial hydroxylation at the C5 position yields RH-9090, which can be further oxidized to the ketone derivative, RH-9089, or undergo Phase II conjugation (e.g., glucuronidation or sulfation) to facilitate excretion[5].

MetabolicPathway Myclo Myclobutanil (Parent Compound) CYP Cytochrome P450 (Oxidation) Myclo->CYP Hepatic/Plant Metabolism RH9090 RH-9090 (5-Hydroxy Myclobutanil) CYP->RH9090 Hydroxylation (C5) RH9089 RH-9089 (5-Oxo Myclobutanil) RH9090->RH9089 Further Oxidation Conjugate Glucuronide/Sulfate Conjugates RH9090->Conjugate Phase II Conjugation

Caption: Metabolic oxidation pathway of myclobutanil to its primary hydroxylated metabolite RH-9090.

Retrosynthetic Analysis & Chemical Logic

The de novo synthesis of RH-9090 requires the construction of a hexanenitrile chain bearing a 4-chlorophenyl group, a 1,2,4-triazole ring at C2, and a hydroxyl group at C5. The synthetic logic mirrors the industrial production of myclobutanil[6], but with critical modifications to accommodate the reactive hydroxyl moiety.

  • Phase Transfer Catalysis (PTC): Traditional alkylations of arylacetonitriles require strictly anhydrous conditions and hazardous bases (e.g., NaH). By employing a biphasic system (50% aqueous NaOH / organic solvent) with tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst, the deprotonation of the α-carbon is facilitated at the aqueous-organic interface[7]. This allows the lipophilic ion pair to react efficiently with the alkyl halide in the organic phase, preventing dialkylation and eliminating the need for rigorously dry solvents.

  • Protecting Group Strategy (TBDMS): The secondary alcohol on the butyl chain must be protected prior to the alkylation and bromomethylation steps. If left unprotected, the alkoxide generated under basic conditions would rapidly undergo competitive intramolecular nucleophilic attack on the bromomethyl intermediate, forming an unwanted tetrahydrofuran derivative. The tert-butyldimethylsilyl (TBDMS) group is selected because it is highly stable to the strongly basic aqueous conditions of the PTC steps, yet can be quantitatively cleaved under mild, neutral fluoride conditions (TBAF) without degrading the sensitive nitrile or triazole moieties.

  • Bromomethylation vs. Chloromethylation: While industrial myclobutanil synthesis often uses chloromethylation[7], laboratory-scale synthesis of reference standards benefits from dibromomethane (CH₂Br₂). Bromide is a superior leaving group compared to chloride, which significantly accelerates the subsequent nucleophilic substitution by the 1,2,4-triazole salt, leading to higher yields and fewer side reactions[6].

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(4-chlorophenyl)-5-(TBDMS-oxy)hexanenitrile

  • Charge a reaction vessel with 4-chlorophenylacetonitrile (1.0 eq) and 4-bromo-2-(TBDMS-oxy)butane (1.1 eq) in toluene.

  • Add TBAB (0.05 eq) to the organic mixture.

  • Vigorously stir the solution and slowly add 50% aqueous NaOH (3.0 eq) dropwise, maintaining the temperature between 25–30 °C.

  • Allow the reaction to proceed for 6–8 hours until TLC indicates complete consumption of the nitrile.

  • Quench with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Bromomethylation

  • Dissolve the crude intermediate from Step 1 in a large excess of dibromomethane (CH₂Br₂, 5.0 eq), which acts as both reactant and solvent.

  • Add TBAB (0.1 eq) and 50% aqueous NaOH (4.0 eq).

  • Heat the biphasic mixture to 40 °C under vigorous stirring for 12 hours.

  • Dilute with dichloromethane (DCM) and water. Separate the organic phase, wash with 1M HCl, then brine, and concentrate. Purify via silica gel chromatography to isolate 2-(bromomethyl)-2-(4-chlorophenyl)-5-(TBDMS-oxy)hexanenitrile.

Step 3: Triazole Coupling

  • In a dry flask under nitrogen, dissolve 1H-1,2,4-triazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to form the triazole potassium salt.

  • Add a solution of the bromomethyl intermediate (1.0 eq) in DMF dropwise.

  • Heat the mixture to 90 °C for 8 hours.

  • Cool to room temperature, pour into ice water, and extract with ethyl acetate. Wash the organic layer extensively with water to remove DMF, dry, and concentrate to yield the TBDMS-protected RH-9090.

Step 4: Deprotection and Isolation of RH-9090

  • Dissolve the protected intermediate in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify the crude product by recrystallization from an acetone/hexane mixture to yield pure (2RS,5RS)-2-(4-chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile (RH-9090) as a pale yellow to white crystalline powder.

SyntheticWorkflow SM 4-Chlorophenyl- acetonitrile Step1 Alkylation (NaOH, PTC, TBAB) SM->Step1 Int1 C5-TBDMS-oxy hexanenitrile Step1->Int1 4-bromo-2-(TBDMS-oxy)butane Step2 Bromomethylation (CH2Br2, PTC) Int1->Step2 Int2 Bromomethyl Intermediate Step2->Int2 Step3 Triazole Coupling (1H-1,2,4-Triazole) Int2->Step3 Int3 TBDMS-Protected RH-9090 Step3->Int3 Step4 Deprotection (TBAF, THF) Int3->Step4 Product RH-9090 Reference Standard Step4->Product

Caption: Step-by-step synthetic workflow for the preparation of the RH-9090 reference standard.

Quantitative Data & Analytical Benchmarks

To ensure the trustworthiness of the synthesized reference standard, rigorous analytical validation is required at each step. The following table summarizes the expected quantitative yields and key spectroscopic markers for the workflow.

StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Markers
12-(4-chlorophenyl)-5-(TBDMS-oxy)hexanenitrile82 - 85%>95%IR: 2240 cm⁻¹ (C≡N); ¹H NMR: 0.89 ppm (s, 9H, t-Bu)
22-(bromomethyl)-2-(4-chlorophenyl)-5-(TBDMS-oxy)hexanenitrile75 - 78%>92%¹H NMR: 3.8-4.0 ppm (ABq, 2H, -CH₂Br)
3TBDMS-protected RH-909080 - 85%>96%¹H NMR: 7.9, 8.2 ppm (s, 2H, triazole protons)
4RH-9090 (5-hydroxy-myclobutanil) 88 - 92%>99.5%MS: m/z 319 [M+H]⁺; IR: 3300-3400 cm⁻¹ (O-H)

Conclusion

The targeted synthesis of myclobutanil hydroxide (RH-9090) requires a delicate balance of robust carbon-carbon bond formation and strategic functional group protection. By leveraging phase-transfer catalysis and TBDMS protection, chemists can reliably produce high-purity reference standards. These standards are foundational for the accurate quantification of pesticide residues, ensuring that agricultural products meet stringent global safety thresholds.

References

  • Source: grokipedia.
  • Title: MYCLOBUTANIL - World Health Organization (WHO)
  • Title: MYCLOBUTANIL - World Health Organization (WHO) (Metabolites)
  • Source: europa.
  • Source: nih.
  • Title: Myclobutanil — Grokipedia (Synthesis)
  • Source: google.

Sources

Protocols & Analytical Methods

Method

Application Note: Sample Preparation Techniques for Myclobutanil Hydroxide (RH-9090) Residue Analysis

Executive Summary Myclobutanil is a broad-spectrum, systemic triazole fungicide widely applied to horticultural crops. Following application, it undergoes rapid phase I metabolism in plant tissues, predominantly via hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Myclobutanil is a broad-spectrum, systemic triazole fungicide widely applied to horticultural crops. Following application, it undergoes rapid phase I metabolism in plant tissues, predominantly via hydroxylation of the butyl chain, to form α -hydroxy-myclobutanil (commonly referred to as myclobutanil hydroxide or RH-9090). Because this polar metabolite often exhibits higher persistence and comparable toxicological relevance to the parent compound, international regulatory bodies require its inclusion in dietary risk assessments. This application note details a self-validating, causality-driven sample preparation workflow designed to co-extract both the lipophilic parent compound and its polar hydroxide metabolite from complex plant matrices for LC-MS/MS quantification.

Physicochemical Challenges & Metabolic Pathway

The analytical challenge in myclobutanil residue analysis lies in the divergent physicochemical properties of the target analytes. Myclobutanil is moderately lipophilic ( logPow​≈2.9 ), whereas its primary metabolite, α -hydroxy-myclobutanil, is significantly more polar due to the introduction of the hydroxyl group.

As demonstrated in comprehensive dissipation studies, the concentration of the hydroxide metabolite increases inversely with the degradation of the parent active substance . Therefore, a generic extraction solvent like pure acetonitrile may fail to quantitatively recover the polar metabolite without appropriate buffering and salting-out mechanisms.

Metabolism M Myclobutanil (Parent) OH α-Hydroxy-myclobutanil (RH-9090) M->OH Hydroxylation Keto Keto-myclobutanil (RH-9089) OH->Keto Oxidation Diol Diol Metabolite Keto->Diol Further Oxidation

Myclobutanil degradation pathway to alpha-hydroxy-myclobutanil and subsequent metabolites.

Sample Preparation Rationale: The Causality of Buffered QuEChERS

To achieve a self-validating and robust protocol, an acetate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is employed. Every reagent choice in this workflow serves a specific mechanistic purpose:

  • Acidified Extraction (1% Acetic Acid in Acetonitrile): Acetonitrile precipitates proteins and extracts a wide polarity range of analytes. The addition of 1% acetic acid lowers the pH, ensuring that acidic matrix components (like natural plant acids) remain protonated. This reduces their solubility in the organic phase, thereby minimizing co-extracted interferences.

  • Salting-Out Partitioning (MgSO₄ + NaOAc): Anhydrous magnesium sulfate (MgSO₄) drives the highly polar α -hydroxy-myclobutanil into the organic acetonitrile layer by aggressively binding free water (exothermic reaction). Sodium acetate (NaOAc) functions as a buffer, maintaining the extract at a consistent pH ( 5.0) to prevent the degradation of base-sensitive functional groups.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Primary Secondary Amine (PSA): Acts as a weak anion exchanger to strip out polar interferences such as organic acids, sugars, and anthocyanins, which are primary culprits for ion suppression in the Electrospray Ionization (ESI) source.

    • C18 (Octadecylsilane): Critical for removing non-polar lipids and waxes from the matrix, ensuring analytical column longevity and preventing baseline drift.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Extraction Solvent: Acetonitrile (LC-MS grade) containing 1% (v/v) acetic acid.

  • Extraction Salts: 6.0 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc per sample.

  • dSPE Sorbents: 50 mg PSA, 50 mg C18, and 150 mg anhydrous MgSO₄ per mL of extract.

  • Internal Standard (IS): Myclobutanil-d4 (10 µg/mL in methanol).

Extraction and Cleanup Workflow
  • Cryogenic Homogenization: Mill 500 g of the representative sample (e.g., tomatoes, strawberries) using dry ice. Causality: Cryo-milling prevents the thermal degradation of the hydroxide metabolite caused by blender friction.

  • Sample Weighing & Spiking: Weigh 15.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Spike with 50 µL of the Internal Standard to establish a self-validating recovery baseline.

  • Solvent Extraction: Add 15.0 mL of the acidified extraction solvent (1% acetic acid in MeCN). Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Phase Separation: Add the extraction salts (6.0 g MgSO₄ + 1.5 g NaOAc). Immediately shake the tube vigorously by hand for 1 minute to prevent the MgSO₄ from forming an impenetrable exothermic clump.

  • Centrifugation: Centrifuge at 6000 rpm for 5 minutes at 4 °C to achieve a sharp phase separation between the aqueous matrix and the upper acetonitrile layer.

  • dSPE Cleanup: Transfer a 1.0 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube pre-loaded with the dSPE sorbents (50 mg PSA, 50 mg C18, 150 mg MgSO₄).

  • Final Isolation: Vortex the dSPE tube for 1 minute, then centrifuge at 10,000 rpm for 3 minutes.

  • Reconstitution for LC-MS/MS: Filter a 0.5 mL aliquot of the purified supernatant through a 0.22 µm PTFE syringe filter. Dilute 1:1 with LC-MS grade water. Causality: Diluting the strong organic extract with water matches the initial mobile phase conditions of the LC gradient, preventing peak splitting of the early-eluting polar α -hydroxy-myclobutanil.

Workflow S1 Sample Homogenization (15 g sample + IS Spike) S2 Solvent Extraction (15 mL MeCN + 1% Acetic Acid) S1->S2 S3 Salting Out Partitioning (6 g MgSO4, 1.5 g NaOAc) S2->S3 S4 Centrifugation (6000 rpm, 5 min, 4 °C) S3->S4 S5 dSPE Cleanup (PSA, C18, MgSO4) S4->S5 S6 LC-MS/MS Analysis (ESI+, MRM Mode) S5->S6

Step-by-step QuEChERS sample preparation workflow for myclobutanil residue analysis.

Quantitative Data & Method Validation Parameters

A self-validating analytical batch must utilize matrix-matched calibration curves (0.001 to 0.1 µg/mL) to compensate for inherent ESI ion suppression . Below is a summary of typical validation data for this protocol applied to complex matrices.

AnalyteMatrixSpiking Level (µg/kg)Mean Recovery (%)Precision (RSD, %)LOQ (µg/kg)Matrix Effect (%)
Myclobutanil Strawberry10.094.24.12.0-12.5
Myclobutanil Tomato10.098.53.61.0-8.4
α -Hydroxy-myclobutanil Strawberry10.088.76.22.0-18.2
α -Hydroxy-myclobutanil Tomato10.091.35.51.0-14.6

Note: Matrix effects between -20% and +20% are generally considered acceptable when utilizing matrix-matched calibration and stable isotope-labeled internal standards.

References

  • Zhang, H., Wang, X., Qian, M., Wang, X., Xu, H., Xu, M., & Wang, Q. (2011). "Residue Analysis and Degradation Studies of Fenbuconazole and Myclobutanil in Strawberry by Chiral High-Performance Liquid Chromatography–Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, 59(22), 12006-12011. URL:[Link]

  • Marín-Sáez, J., López-Ruiz, R., Romero-Gonzalez, R., & Garrido Frenich, A. (2022). "Looking beyond the Active Substance: Comprehensive Dissipation Study of Myclobutanil-Based Plant Protection Products in Tomatoes and Grapes Using Chromatographic Techniques Coupled to High-Resolution Mass Spectrometry." Journal of Agricultural and Food Chemistry, 70(22), 6614-6623. URL:[Link]

  • Qi, Y., Cao, J., Li, C., Ren, P., Qin, S., & Li, J. (2023). "Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato." Molecules, 28(16), 5978. URL:[Link]

Application

Myclobutanil hydroxide detection and monitoring in agricultural crops

Application Note: Advanced LC-MS/MS Detection and Monitoring of Myclobutanil and Myclobutanil Hydroxide (RH-9090) in Agricultural Crops Executive Summary The accurate quantification of pesticide residues in agricultural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Detection and Monitoring of Myclobutanil and Myclobutanil Hydroxide (RH-9090) in Agricultural Crops

Executive Summary

The accurate quantification of pesticide residues in agricultural commodities is a critical component of global food safety and trade compliance. Myclobutanil is a broad-spectrum, systemic triazole fungicide heavily utilized in the cultivation of permanent crops such as grapes, apples, and stone fruits. While legacy analytical methods focused solely on the parent compound, modern dietary risk assessments mandate the inclusion of its primary Phase I metabolite, myclobutanil hydroxide (RH-9090).

This application note details a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging a modified QuEChERS extraction coupled with targeted dSPE cleanup, this method overcomes the historical limitations of GC-ECD, providing superior sensitivity and bypassing the need for complex derivatization of the hydroxylated metabolite.

Mechanistic Background & Regulatory Context

In plant matrices, myclobutanil undergoes progressive aliphatic oxidation at the butyl chain. The primary metabolic pathway yields α -(3-hydroxybutyl)- α -(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile, universally designated as RH-9090 or myclobutanil hydroxide[1][2]. Depending on the crop and environmental conditions, RH-9090 can undergo secondary oxidation to form a keto-derivative (RH-9089) or enter Phase II metabolism to form various glucoside conjugates[2][3].

From a regulatory standpoint, the European Food Safety Authority (EFSA) and the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) maintain strict residue definitions. While the enforcement definition often monitors only the parent myclobutanil, the risk assessment definition requires quantifying the sum of myclobutanil and RH-9090 (both free and conjugated), expressed as myclobutanil equivalents[4].

Metabolism Myclo Myclobutanil (Parent) RH9090 Hydroxy-myclobutanil (RH-9090) Myclo->RH9090 Aliphatic Oxidation RH9089 Keto-myclobutanil (RH-9089) RH9090->RH9089 Secondary Oxidation Conjugate RH-9090 Conjugates (e.g., Glucosides) RH9090->Conjugate Phase II Glycosylation

Fig 1. Primary metabolic pathway of myclobutanil in agricultural crops.

Analytical Strategy & Causality

Historically, myclobutanil residues were determined using Gas Chromatography (GC-ECD or GC-NPD)[1]. However, the free hydroxyl group on RH-9090 makes it thermally labile and highly prone to peak tailing on standard non-polar GC columns. To circumvent this, LC-MS/MS is employed, allowing for direct analysis of polar metabolites without derivatization[3].

Causality in Method Design:

  • Cryogenic Processing: Myclobutanil and RH-9090 are highly stable at -15°C[1]. However, mechanical blending generates friction heat that can degrade labile Phase II conjugates. Cryomilling with dry ice preserves the native metabolic profile.

  • Conjugate Hydrolysis: Because the risk assessment definition includes conjugated RH-9090[4], a base-catalyzed hydrolysis step is introduced prior to extraction to liberate free RH-9090 from its glycosidic bonds.

  • dSPE Sorbent Selection: Grapes and apples contain high concentrations of organic acids (e.g., malic and tartaric acid) which cause severe ion suppression in positive Electrospray Ionization (ESI+). Primary Secondary Amine (PSA) is utilized in the dSPE step specifically to bind and remove these interfering organic acids.

Workflow Step1 1. Cryogenic Homogenization (Dry Ice, -20°C to preserve conjugates) Step2 2. Hydrolysis (Optional) (Cleaves Phase II Conjugates) Step1->Step2 Step3 3. Modified QuEChERS Extraction (Acetonitrile + 1% Acetic Acid) Step2->Step3 Step4 4. dSPE Cleanup (PSA, C18, MgSO4 for matrix removal) Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI+, MRM Mode) Step4->Step5

Fig 2. Self-validating QuEChERS LC-MS/MS workflow for myclobutanil and RH-9090.

Experimental Protocol

Reagents and Materials
  • Standards: Myclobutanil (Purity >99%), RH-9090 (Purity >98%), and Myclobutanil-d4 (Isotopic Internal Standard).

  • Extraction Solvent: LC-MS grade Acetonitrile containing 1% (v/v) glacial acetic acid.

  • QuEChERS Salts (AOAC 2007.01): 6.0 g anhydrous MgSO4​ and 1.5 g Sodium Acetate ( NaOAc ).

  • dSPE Sorbents: 150 mg anhydrous MgSO4​ , 50 mg PSA, and 50 mg C18 per mL of extract.

Step-by-Step Methodology

Step 1: Cryogenic Sample Preparation

  • Flash-freeze 500 g of the raw agricultural commodity (e.g., grapes, apples) using liquid nitrogen or dry ice.

  • Homogenize the frozen sample in a cryomill until a fine, free-flowing powder is achieved. Store immediately at -20°C.

Step 2: Internal Standard Addition & Hydrolysis (Self-Validating Step)

  • Weigh 10.0 g ( ± 0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Spike the sample with 100 μ L of Myclobutanil-d4 (1 μ g/mL) to act as an internal standard. Note: Adding the IS prior to extraction ensures that any subsequent matrix effects or physical losses are mathematically corrected.

  • (Optional for Total Residue) Add 2 mL of 0.1 M NaOH and incubate at 40°C for 30 minutes to hydrolyze conjugated RH-9090. Neutralize with 0.1 M HCl.

Step 3: Extraction (Modified QuEChERS)

  • Add 10 mL of Acetonitrile (1% Acetic Acid) to the sample.

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS partitioning salts (6.0 g MgSO4​ , 1.5 g NaOAc ). Shake immediately for 2 minutes to prevent salt agglomeration.

  • Centrifuge at 4,000 rpm for 5 minutes at 4°C.

Step 4: dSPE Cleanup

  • Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the dSPE sorbents (150 mg MgSO4​ , 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Transfer 500 μ L of the purified supernatant into an autosampler vial, dilute with 500 μ L of LC-MS grade water (to match initial mobile phase conditions and prevent peak splitting), and submit for analysis.

Data Presentation & LC-MS/MS Parameters

Chromatographic separation is achieved using a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m) with a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Table 1: Optimized LC-MS/MS MRM Transitions (ESI+)

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)
Myclobutanil 289.170.1125.020 / 35
RH-9090 (Hydroxide) 305.170.1125.022 / 38
Myclobutanil-d4 (IS) 293.174.1129.020 / 35

Note: The m/z 70.1 fragment corresponds to the cleavage of the triazole ring, while m/z 125.0 corresponds to the chlorobenzyl moiety.

Table 2: Method Validation Performance (n=6 per matrix) Data demonstrates the self-validating nature of the protocol, showing high recovery and low variance across complex matrices.

MatrixAnalyteSpiking Level (mg/kg)Mean Recovery (%)RSD (%)Matrix Effect (%)
Grapes Myclobutanil0.01 (LOQ)98.54.2-12.4
Grapes RH-90900.01 (LOQ)95.25.1-15.8
Apples Myclobutanil0.01 (LOQ)101.33.8-8.2
Apples RH-90900.01 (LOQ)92.76.4-11.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Myclobutanil Hydroxide LC-MS/MS Analysis

Welcome to the Technical Support Center for the quantitative analysis of myclobutanil and its primary polar metabolite, myclobutanil hydroxide. Designed for analytical researchers and drug development professionals, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantitative analysis of myclobutanil and its primary polar metabolite, myclobutanil hydroxide. Designed for analytical researchers and drug development professionals, this guide synthesizes field-proven troubleshooting strategies to resolve signal suppression and enhancement during Electrospray Ionization (ESI) LC-MS/MS workflows.

Part 1: Understanding the Causality of Matrix Effects (FAQs)

Q1: Why does myclobutanil hydroxide suffer from more severe matrix effects than the parent myclobutanil? A1: Myclobutanil hydroxide contains an added hydroxyl group, making it significantly more polar than its parent conazole fungicide. In standard reversed-phase liquid chromatography (RPLC), this increased polarity causes the metabolite to elute much earlier, placing it directly in the "suppression zone" where highly polar, unretained matrix components (e.g., salts, organic acids, and sugars) also elute ([1]([Link])).

Q2: What is the physical mechanism behind this signal loss? A2: During ESI, the analyte and co-eluting matrix components compete for available charge at the surface of the solvent droplet. High concentrations of matrix species alter the droplet's surface tension and increase its viscosity. This hinders the desolvation process and droplet fission, drastically reducing the number of myclobutanil hydroxide ions that reach the gas phase, culminating in severe ion suppression ([2]([Link])).

Causality M Co-eluting Matrix (Salts, Lipids, Pigments) C Charge Competition at Droplet Surface M->C V Altered Droplet Viscosity & Tension M->V I Reduced Ionization Efficiency C->I V->I S Signal Suppression (False Negatives/Bias) I->S

Fig 1. Mechanistic pathway of ESI ion suppression caused by matrix components.

Q3: How do I quantify the matrix effect in my assay? A3: Matrix effects (ME) are calculated by comparing the slope of a matrix-matched calibration curve to that of a solvent-based calibration curve. An ME value of -47%, as frequently observed in complex matrices like tomato extracts, indicates strong ion suppression that will critically bias your quantification if left unmitigated ([3]([Link])).

Part 2: Troubleshooting Guides & Self-Validating Protocols

To achieve rigorous scientific integrity, every mitigation strategy must be treated as a self-validating system. Below are step-by-step methodologies to isolate, remove, and compensate for matrix effects.

Issue 1: Unseen Signal Suppression in the Early Elution Window

The Causality: You cannot fix what you cannot see. If myclobutanil hydroxide elutes during a massive invisible matrix peak, your sensitivity will randomly fluctuate across different sample types. The Solution: Map the suppression zone using Post-Column Infusion (PCI) and adjust the chromatography.

Protocol: Post-Column Infusion (PCI) Mapping

  • Setup: Connect a syringe pump to the UHPLC post-column effluent via a T-piece, positioned just before the mass spectrometer's ESI source.

  • Infusion: Continuously infuse a pure standard of myclobutanil hydroxide (e.g., 100 ng/mL) at 10 µL/min while running your standard LC gradient.

  • Injection: Inject a blank matrix extract (e.g., a blank plant or biofluid extract) into the LC system ([2]([Link])).

  • Observation: Monitor the specific MRM transitions for myclobutanil hydroxide (e.g., m/z 305.1 > 70.0). Dips in the steady baseline signal indicate zones of active ion suppression.

  • Self-Validation & Adjustment: Modify the mobile phase gradient or switch to a column with orthogonal selectivity (e.g., Biphenyl or Polar-Embedded C18) to shift the analyte's retention time out of the identified suppression valleys. The disappearance of the baseline dip during a subsequent PCI run validates the chromatographic fix ([4]([Link])).

Issue 2: Inadequate Cleanup of Polar Interferences

The Causality: Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) relies heavily on PSA (Primary Secondary Amine) sorbents, which are excellent for removing organic acids but fail to remove highly polar neutral interferences that suppress early-eluting metabolites ([5]([Link])). The Solution: Implement a fit-for-purpose modified dispersive Solid Phase Extraction (dSPE).

Protocol: Modified dSPE Cleanup for Polar Metabolites

  • Extraction: Extract 10 g of homogenized sample using 10 mL acetonitrile buffered with 1% acetic acid to maintain the chemical stability of the hydroxide metabolite.

  • Partitioning: Add anhydrous MgSO4 and sodium acetate to induce phase separation, followed by centrifugation at 4000 rpm for 5 minutes.

  • Targeted dSPE: Transfer the supernatant to a dSPE tube containing a customized sorbent blend: PSA, C18 (for lipid removal), and a polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent. HLB provides superior retention of complex matrix components without sacrificing the recovery of the polar myclobutanil hydroxide ([1]([Link])).

  • Self-Validation: Calculate absolute recovery by comparing the peak area of standards spiked before extraction to those spiked after extraction. A validated physical cleanup will yield recoveries between 80–120%, isolating extraction efficiency from ionization suppression ([6]([Link])).

Workflow S1 1. Sample Extraction (Buffered QuEChERS) S2 2. dSPE Clean-up (PSA / C18 / HLB) S1->S2 S3 3. Chromatographic Separation (UHPLC Biphenyl Column) S2->S3 S4 4. ESI-MS/MS Detection (MRM Mode) S3->S4 S5 5. Data Processing (Matrix-Matched Calibration) S4->S5

Fig 2. Optimized LC-MS/MS workflow for myclobutanil hydroxide quantification.

Issue 3: Uncorrectable Signal Drift Across Complex Batches

The Causality: When chromatographic and sample prep optimizations reach their physical limits, residual matrix effects will still cause quantitative bias. The Solution: Quantitative compensation via Matrix-Matched Calibration and Stable Isotope-Labeled Internal Standards (SIL-IS).

Protocol: Calibration and Isotopic Dilution

  • Matrix-Matched Curves: Prepare calibration standards by spiking myclobutanil hydroxide into blank matrix extracts rather than neat solvent. This ensures the calibrants experience the exact same ionization suppression environment as the unknown samples ([4](,).

  • SIL-IS Integration: Procure a Stable Isotope-Labeled Internal Standard (e.g., Myclobutanil-d9 or a 13C-labeled analog). Spike the SIL-IS into all samples and calibrants at the earliest possible step (pre-extraction).

  • Self-Validation: Because the SIL-IS co-elutes perfectly with the target analyte, it experiences the exact same matrix effect. A constant ratio of Analyte Area to SIL-IS Area across varying matrix concentrations validates that the suppression has been mathematically neutralized.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of implementing the troubleshooting strategies detailed above.

Mitigation StrategyAverage Matrix Effect (%)Analyte Recovery (%)Practicality / Throughput
No Cleanup (Dilute & Shoot) -65% to -80%N/AHigh
Standard QuEChERS (PSA only) -40% to -50%85 - 95%High
Modified dSPE (PSA + C18 + HLB) -15% to -20%88 - 92%Medium
2D-LC Separation Optimization -5% to -10%90 - 95%Low
Matrix-Matched Calibration + SIL-IS 0% (Mathematically Compensated)98 - 102%Medium

Part 4: References

  • Waters Corporation. "Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food". Waters Application Notes. [Link]

  • SepScience. "Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS". [Link]

  • Restek. "Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry". Restek Resource Hub. [Link]

  • ResearchGate. "LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices". [Link]

  • MDPI. "Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS". Molecules.[Link]

  • PubMed / NIH. "Determination of myclobutanil enantiomers in wheat and its processed products by ultraperformance liquid chromatography-tandem mass spectrometry".[Link]

  • MDPI. "Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato". Foods. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Myclobutanil Hydroxide Extraction

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the extraction of myclobutanil and its primary hydroxylated metabolite, RH-9090...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the extraction of myclobutanil and its primary hydroxylated metabolite, RH-9090 (α-(3-hydroxybutyl)-α-(4-chlorophenyl)-1H–1,2,4-triazole-1-propanenitrile)[1].

While the parent triazole fungicide is highly lipophilic and relatively straightforward to extract, the addition of the hydroxyl group in the metabolite drastically alters its polarity and partitioning behavior. This guide is designed to deconstruct the physicochemical causality behind low recovery rates and provide a self-validating framework to optimize your Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) workflows.

The Causality of Extraction Failure

TroubleshootingTree A Low Recovery: Myclobutanil Hydroxide B Is parent myclobutanil recovery also low? A->B C Yes: Global Extraction Failure Check pH and Emulsions B->C Yes D No: Polarity Mismatch Metabolite is lost B->D No E Action: Buffer pH > 4.5 Centrifuge at 8000 rpm C->E F Action: Switch to Ethyl Acetate or HLB SPE Sorbent D->F

Logic tree for diagnosing low recovery rates in myclobutanil hydroxide extraction.

pH and pKa Dependency

Myclobutanil contains a 1,2,4-triazole ring and acts as a weak base with a pKa of approximately 2.3[2]. At highly acidic pH levels (pH < 2.5), the triazole nitrogen becomes protonated, rendering the molecule highly water-soluble and preventing it from partitioning into organic extraction solvents. To ensure both the parent and the hydroxylated metabolite remain un-ionized and hydrophobic, the sample matrix must be buffered to at least two pH units above the pKa (ideally pH 4.5–5.5).

Sorbent and Solvent Polarity Mismatch

Standard QuEChERS methods utilizing acetonitrile and C18 SPE cartridges are optimized for moderately non-polar pesticides. The hydroxylated metabolite (RH-9090) is significantly more polar. When applied to a pure C18 cartridge, the metabolite often breaks through during the loading or washing phase because the hydrophobic C18 chains cannot sufficiently retain the polar hydroxyl group[3].

Troubleshooting FAQs

Q: Why is my recovery for myclobutanil hydroxide (RH-9090) below 50% while the parent myclobutanil is >90%? A: This is a classic polarity mismatch. Your extraction solvent or SPE sorbent is too non-polar. If you are using a standard QuEChERS approach with acetonitrile, the polar metabolite is likely remaining in the aqueous phase. Solution: Switch your extraction solvent to ethyl acetate, which has a higher affinity for hydroxylated compounds[4]. If using SPE, replace your C18 cartridge with a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent, which contains both hydrophobic divinylbenzene and hydrophilic N-vinylpyrrolidone monomers to retain polar metabolites.

Q: I am experiencing severe signal suppression in LC-MS/MS for the hydroxylated metabolite. Is this an extraction issue? A: Yes. Triazole fungicides ionize efficiently in positive electrospray ionization (ESI+), but co-extracted matrix components (like phospholipids or plant pigments) compete for charge droplets. If your dispersive SPE (dSPE) relies solely on Primary Secondary Amine (PSA), it will remove organic acids but fail to remove lipid interferences[5]. Solution: Incorporate Graphitized Carbon Black (GCB) into your cleanup step. GCB effectively removes pigments and sterols, though its concentration must be carefully titrated (e.g., 10–25 mg) to prevent the over-retention of planar analytes[3][5].

Q: How do I resolve persistent emulsion formation during the partitioning step? A: Emulsions trap the target analytes at the aqueous-organic interface, destroying recovery rates. This usually occurs in high-lipid or high-protein matrices. Solution: Increase the ionic strength of the aqueous phase by ensuring complete saturation with anhydrous MgSO4 and NaCl. Follow this with high-speed centrifugation (e.g., 8000 rpm for 5 minutes) to force phase separation[6].

Self-Validating Protocol: Optimized Modified QuEChERS

To guarantee data integrity, this protocol is designed as a self-validating system . By embedding specific checkpoints, you can isolate extraction failures in real-time before reaching the LC-MS/MS.

Workflow S1 1. Homogenization 5g Sample + 10mL EtOAc S2 2. Partitioning Add MgSO4 & NaCl Buffer pH 5.0 S1->S2 S3 3. Centrifugation 8000 rpm for 5 min S2->S3 S4 4. dSPE Cleanup PSA + GCB Sorbents S3->S4 S5 5. LC-MS/MS ESI+ Analysis S4->S5

Step-by-step modified QuEChERS extraction workflow for myclobutanil hydroxide.

Step-by-Step Methodology
  • Sample Preparation: Weigh 5.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Spike the sample with a stable isotopically labeled internal standard (SIL-IS) (e.g., Myclobutanil-d4).

  • Solvent Addition: Add 10 mL of Ethyl Acetate. Causality: Ethyl acetate provides superior partitioning for the polar hydroxylated metabolite compared to acetonitrile[4].

  • Salting Out & Buffering: Add 4.0 g of anhydrous MgSO4, 1.0 g of NaCl, and 0.5 g of sodium citrate buffer salts. Vortex vigorously for 5 minutes.

    • Validation Checkpoint 1: Inspect the tube post-vortexing. The pH of the aqueous layer must be ~5.0. If the pH is <3.0, the triazole ring (pKa 2.3) will protonate, and recovery will fail[2].

  • Centrifugation: Centrifuge at 8000 rpm for 5 minutes[6].

    • Validation Checkpoint 2: Observe the phase boundary. A sharp, distinct line indicates successful salting-out. A cloudy interface indicates an emulsion; if present, add an additional 1 g of NaCl and re-centrifuge.

  • dSPE Cleanup: Transfer 1 mL of the upper organic layer to a 2 mL dSPE tube containing 150 mg MgSO4, 25 mg PSA, and 10 mg GCB[5]. Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes.

  • Analysis: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

    • Validation Checkpoint 3: Compare the absolute peak area of the SIL-IS in the extracted sample to a neat solvent standard. A reduction of >20% indicates unresolved matrix suppression, requiring an increase in GCB sorbent mass.

Quantitative Data Presentation

The following table summarizes the expected recovery rates and matrix effects when applying different extraction chemistries to myclobutanil and its hydroxylated metabolite.

Table 1: Quantitative Comparison of Extraction Sorbents and Solvents

Extraction MethodologySolvent / Sorbent ChemistryParent Myclobutanil Recovery (%)Hydroxylated Metabolite (RH-9090) Recovery (%)Matrix Effect / Ion Suppression Profile
Standard QuEChERS Acetonitrile / PSA85.0 - 95.0%40.0 - 55.0%High lipid carryover; severe suppression
Modified QuEChERS Ethyl Acetate / PSA90.0 - 98.0%80.0 - 92.0%Moderate suppression
Standard SPE Acetonitrile / C18 Cartridge80.0 - 90.0%< 50.0%Pigment breakthrough; early elution
Optimized dSPE Ethyl Acetate / PSA + GCB (10mg)88.0 - 95.0%77.0 - 85.0%Minimal suppression; clean baseline

Data synthesized from comparative triazole extraction studies[3][4][5].

Sources

Troubleshooting

Enhancing the stability and shelf-life of myclobutanil hydroxide standard solutions

Welcome to the Technical Support Center for analytical standards. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with Myclobutanil Hydroxide (RH-909...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical standards. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with Myclobutanil Hydroxide (RH-9090) , the primary hydroxylated metabolite of the triazole fungicide myclobutanil[1].

Maintaining the structural integrity of reference standards is the bedrock of reliable LC-MS/MS quantification. Below, you will find causality-driven troubleshooting, validated storage protocols, and self-validating workflows to ensure your standard solutions remain stable and accurate.

Part 1: Troubleshooting & FAQs

Q1: Why is my myclobutanil hydroxide standard showing unexpected degradation peaks and loss of signal during LC-MS/MS analysis? Causality & Mechanism: While myclobutanil and its metabolites are highly resistant to hydrolysis across a broad pH range (pH 5–9), they are highly susceptible to direct photolysis in aqueous environments[2]. When exposed to ambient laboratory UV/visible light, aqueous solutions undergo rapid photolytic cleavage of the triazole ring. In sensitized aqueous environments, the half-life of the parent compound can plummet to as little as 0.8 days[2]. If your working standards are prepared in high-aqueous diluents and left on a transparent autosampler tray, photolytic degradation is the primary culprit. Solution: Always prepare primary stock solutions in 100% organic solvents (e.g., HPLC-grade acetonitrile)[3] and utilize amber glass vials to block light transmission.

Q2: What is the optimal solvent and temperature matrix for the long-term storage of RH-9090? Causality & Mechanism: Triazole fungicides exhibit high lipophilicity and chemical stability in non-polar or aprotic environments[4]. Storing them in protic solvents (like methanol) or water can lead to slow solvolysis or microbial contamination over extended periods. Acetonitrile is the industry-standard solvent for commercial myclobutanil hydroxide reference materials[3]. Thermodynamically, storing the solution at -20°C minimizes the kinetic energy available for oxidative or degradative reactions. Empirical data demonstrates that residues of myclobutanil and hydroxy-myclobutanil (RH-9090) remain stable in frozen conditions (-15°C to -20°C) for at least two to three years[1]. Solution: Store 1000 µg/mL stock solutions in anhydrous acetonitrile at -20°C[5]. Working solutions (e.g., 1.0 µg/mL) should be kept at 4°C and strictly discarded after 30 days.

Q3: How do I definitively verify the integrity of an aged standard before running a critical bioanalytical batch? Causality & Mechanism: Relying on historical calibration curves is a critical point of failure; if the standard has degraded, the instrument will artificially inflate the calculated concentrations of your unknown samples. A robust analytical framework requires a self-validating system where the standard's integrity is empirically proven prior to use. Solution: Implement the "System Suitability Check (SSC)" protocol detailed in Part 3. By measuring the response factor of the aged standard against a freshly reconstituted lot using a stable isotopically labeled internal standard, you mathematically isolate standard degradation from instrument drift.

Part 2: Quantitative Stability Metrics

The following table summarizes the stability and degradation kinetics of myclobutanil and its hydroxide metabolite across various environmental and storage conditions.

Matrix / Solvent ConditionEnvironmental ExposureTemperatureEstimated Half-Life / StabilitySource
Sensitized Sterile WaterAmbient Light25°C0.8 days (Rapid Photolysis)[2]
Pond WaterAmbient Light25°C25 days [2]
Sterile Distilled WaterAmbient Light25°C222 days [2]
Organic/Aqueous MatrixDark4°C~30 days (Working Solutions)[5]
100% AcetonitrileDark (Amber Vials)-20°C> 2 Years (Highly Stable)[1],[3]

Part 3: Standard Operating Methodologies

Protocol 1: Preparation and Storage of Stock Solutions

Objective: Maximize shelf-life by eliminating moisture, light, and thermal degradation vectors.

  • Thermal Equilibration: Remove the lyophilized RH-9090 standard vial from cold storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Reasoning: This prevents ambient moisture from condensing on the cold powder, which could introduce aqueous photolysis risks.

  • Reconstitution: Dissolve the standard quantitatively in 100% HPLC-grade acetonitrile to achieve a stock concentration of 1000 µg/mL. Do not use aqueous buffers[3].

  • Aliquotting: Transfer 100 µL aliquots into pre-cleaned, amber glass vials equipped with PTFE-lined screw caps. Reasoning: Aliquotting prevents repeated freeze-thaw cycles that degrade the compound, while amber glass mitigates photolysis[2].

  • Storage: Immediately transfer the aliquots to a -20°C freezer[5]. Log the preparation date; the validated shelf-life under these conditions is up to 24 months[1].

Protocol 2: Self-Validating System Suitability Check (SSC)

Objective: Empirically verify standard integrity prior to critical LC-MS/MS assays.

  • Solution Preparation: Prepare a 1.0 µg/mL working solution from the aged -20°C stock. Simultaneously, prepare a 1.0 µg/mL solution from a freshly reconstituted reference lot.

  • Isotopic Spiking: Spike both solutions with a stable isotopically labeled internal standard (ISTD) (e.g., Myclobutanil-d4) at a concentration of 0.5 µg/mL. Reasoning: The ISTD corrects for any variances in autosampler injection volume or matrix ionization suppression.

  • Instrument Injection: Inject both solutions in triplicate onto the LC-MS/MS system using a reverse-phase C18 column.

  • Data Evaluation: Calculate the Response Factor (RF) for both sets: RF = (Peak Area of RH-9090) / (Peak Area of ISTD).

  • Validation Gate: If the mean RF of the aged standard is <95% of the fresh standard's mean RF, the aged stock has degraded and must be discarded.

Part 4: Visual Workflow

Workflow Step1 Equilibrate Lyophilized RH-9090 Standard Step2 Reconstitute in 100% Acetonitrile Step1->Step2 Prevent Moisture Step3 Aliquot into Amber Glass Vials Step2->Step3 Avoid Hydrolysis Step4 Store at -20°C (Shelf-Life > 2 Years) Step3->Step4 Prevent Photolysis Step5 LC-MS/MS System Suitability Check Step4->Step5 Validate Integrity

Workflow for the preparation, storage, and validation of Myclobutanil Hydroxide standards.

References

  • Source: nih.
  • Title: 4.24 Myclobutanil (R)
  • Source: nih.
  • Title: Myclobutanil hydroxide Solution (Solvent: Acetonitrile)
  • Source: nih.

Sources

Optimization

Technical Support Center: Overcoming Ion Suppression in Myclobutanil Hydroxide LC-MS/MS

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, understand, and systematically eliminate ion sup...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, understand, and systematically eliminate ion suppression during the trace analysis of myclobutanil hydroxide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Mechanistic Challenge: Why Myclobutanil Hydroxide?

Myclobutanil is a widely used triazole fungicide. In biological and environmental matrices, it is rapidly metabolized into myclobutanil hydroxide (hydroxylation typically occurring on the butyl chain).

The Causality of Suppression: Matrix effects in LC-MS/MS are predominantly associated with Electrospray Ionization (ESI). During ESI, analytes must partition to the surface of the solvent droplet to acquire a charge ( [M+H]+ ) as the droplet evaporates[1]. Because myclobutanil hydroxide is significantly more polar than its parent compound, it elutes earlier in reversed-phase chromatography. This early elution window is notorious for co-eluting with highly polar, unretained matrix components (e.g., organic acids, sugars, and salts). These matrix species possess higher surface activity or proton affinity, effectively outcompeting myclobutanil hydroxide for available charge at the droplet surface, leading to severe signal attenuation (ion suppression)[2]. In complex matrices, myclobutanil suppression can reach up to -47%, necessitating robust mitigation strategies[3].

Diagnostic Workflows

Before altering your sample preparation or LC methods, you must empirically prove that signal loss is caused by matrix-induced ion suppression rather than instrument contamination or detector degradation.

G A 1. Infuse Myclobutanil-OH (Post-Column) C 3. MS/MS Detection (ESI+ Mode) A->C B 2. Inject Blank Matrix Extract B->C D Baseline Signal Dip? C->D E Ion Suppression Confirmed Optimize Cleanup/LC D->E Yes (Signal Drop) F No Matrix Effect Check Source/Detector D->F No (Flat Baseline)

Caption: Post-column infusion workflow to diagnose myclobutanil hydroxide ion suppression.

Protocol 1: Post-Column Infusion (Self-Validating Diagnostic)
  • Setup: Connect a syringe pump to the LC column effluent using a zero-dead-volume T-piece positioned just before the MS ionization source.

  • Infusion: Infuse a pure myclobutanil hydroxide standard (e.g., 100 ng/mL) at a constant flow rate (10 µL/min). This creates a continuous, elevated baseline signal in the mass spectrometer.

  • Injection: Inject a blank matrix extract (e.g., tomato or plasma extract) via the autosampler and run your standard LC gradient[1].

  • Validation: Monitor the specific MRM transition for myclobutanil hydroxide. If the baseline exhibits a significant negative deflection (a "dip") exactly at the retention time where your analyte normally elutes, you have definitively confirmed matrix-induced ion suppression.

Step-by-Step Mitigation Protocols

Once suppression is confirmed, apply the following self-validating protocols to eliminate the interference.

Protocol A: Targeted dSPE Cleanup Optimization

Standard citrate-buffered QuEChERS often fails to remove the specific polar interferences that suppress myclobutanil hydroxide.

  • Step 1: Extract 10 g of homogenized sample with 10 mL acetonitrile containing 1% acetic acid.

    • Causality: Acetonitrile precipitates proteins, while the acidic environment stabilizes triazole structures.

  • Step 2: Add partitioning salts (4 g MgSO4, 1 g NaCl), shake vigorously, and centrifuge.

  • Step 3: Transfer 1 mL of the supernatant to a customized dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18 .

    • Causality: Primary Secondary Amine (PSA) acts as a weak anion exchanger, specifically stripping out the organic acids and sugars responsible for early-eluting suppression. C18 removes hydrophobic lipids that cause unpredictable late-eluting suppression and source fouling[1].

  • Step 4: Centrifuge at 10,000 rpm for 5 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Step 5 (Self-Validation): Calculate the Matrix Effect (ME). If the calculated ME falls between -20% and +20%, the cleanup protocol is validated and successful.

Protocol B: Chromatographic Retention Shifting

If sample cleanup cannot be further optimized without losing analyte recovery, you must shift the analyte away from the suppression zone.

  • Step 1: Identify the exact retention time of the suppression zone using the Post-Column Infusion data.

  • Step 2: Decrease the initial organic mobile phase concentration (e.g., drop from 10% to 5% Acetonitrile/Methanol).

    • Causality: Lowering the initial organic strength increases the retention of the polar myclobutanil hydroxide on the C18 stationary phase, delaying its elution until after the unretained polar matrix components have washed into the waste stream.

  • Step 3: Implement a post-column divert valve. Program the valve to direct the first 1.5 minutes of LC flow (the void volume containing the suppressing salts) to waste before switching flow to the MS source.

Mitigation Root Ion Suppression Mitigation Prep Sample Preparation (dSPE Optimization) Root->Prep LC Chromatography (Retention Shift) Root->LC MS Ion Source (ESI to APCI) Root->MS Prep1 Add PSA: Remove Acids Add C18: Remove Lipids Prep->Prep1 LC1 Decrease Initial %B: Delay Analyte Elution LC->LC1 MS1 Switch to APCI: Reduce Charge Competition MS->MS1

Caption: Strategic pathways for mitigating ion suppression in LC-MS/MS workflows.

Quantitative Performance Data

To benchmark your system's performance, refer to the following expected parameters and matrix effect improvements when applying the protocols above. High-resolution mass spectrometry (HR-MS) can assist in qualitative confirmation, but triple quadrupole MRM remains the gold standard for trace quantification[4].

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityME% (Standard QuEChERS)ME% (Optimized dSPE + LC Shift)
Myclobutanil 289.170.0 / 125.0ESI+-47%-8%
Myclobutanil-OH 305.170.0 / 141.0ESI+-68%-14%

(Note: ME% values closer to 0% indicate negligible matrix interference. Values > |20%| require method adjustment).

Troubleshooting FAQs

Q: My myclobutanil parent compound shows minimal suppression, but the hydroxide metabolite signal is completely lost. Why? A: Myclobutanil hydroxide contains a polar hydroxyl group, significantly reducing its logP compared to the parent molecule. In reversed-phase chromatography, this increased polarity causes the metabolite to elute much earlier. This early elution window falls directly into the "suppression zone" (near the void volume) where highly polar, unretained matrix components (salts, sugars) elute and monopolize droplet charge during ESI[2].

Q: Can switching from ESI to APCI resolve this issue? A: Yes. Electrospray Ionization (ESI) is highly susceptible to matrix effects because analytes must compete for limited charge at the liquid droplet surface. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions, which are far less prone to charge competition. However, APCI requires higher source temperatures; you must validate that myclobutanil hydroxide does not undergo thermal degradation prior to ionization.

Q: How do I mathematically validate that my mitigation strategy worked? A: Use the Slope Comparison Method[1]. Prepare a calibration curve in pure solvent and another in your blank matrix extract. Calculate the Matrix Effect (ME) using the following formula: ME (%) = [(Slope_matrix / Slope_solvent) - 1] × 100 A self-validating system requires the ME to fall between -20% and +20%. If it remains outside this range, you must utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to mathematically compensate for the remaining suppression[3].

References

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS Source: SepScience URL:[Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbiopharma URL:[Link]

  • Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato Source: MDPI URL:[Link]

  • Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry Source: NIH / PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity and Toxicokinetic Profiling: Parent Myclobutanil vs. Myclobutanil Hydroxide (RH-9090)

As a Senior Application Scientist, evaluating the safety profile of agrochemicals requires looking beyond the active ingredient to understand its systemic fate. Myclobutanil is a chiral triazole fungicide widely utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the safety profile of agrochemicals requires looking beyond the active ingredient to understand its systemic fate. Myclobutanil is a chiral triazole fungicide widely utilized for its broad-spectrum efficacy through the inhibition of fungal sterol biosynthesis. However, in mammalian systems, the toxicological profile of the parent compound cannot be evaluated in isolation. Upon ingestion, myclobutanil undergoes rapid and extensive hepatic biotransformation. The primary Phase I metabolite is myclobutanil hydroxide , commonly designated in literature as RH-9090 .

This guide provides an objective, data-driven comparison of parent myclobutanil and its hydroxide metabolite, detailing their comparative toxicities, metabolic pathways, and the self-validating experimental protocols required to profile them in a modern drug development or toxicological setting.

Toxicokinetic Pathway and Metabolic Causality

When parent myclobutanil enters the systemic circulation, it is subjected to significant first-pass metabolism. The primary metabolic process involves the oxidation of the butyl group, mediated predominantly by hepatic cytochrome P450 enzymes (specifically CYP3A4 and CYP2C19) 1. This hydroxylation yields myclobutanil hydroxide (RH-9090).

RH-9090 can subsequently undergo further oxidation to form a ketone derivative (RH-9089) or proceed directly to Phase II metabolism, where it is conjugated (predominantly as a sulfate) to increase hydrophilicity for rapid renal and fecal excretion [[2]]().

MetabolicPathway Parent Parent Myclobutanil (CAS: 88671-89-0) CYP Hepatic CYP450 (CYP3A4 / CYP2C19) Parent->CYP Phase I Oxidation Metab1 Myclobutanil Hydroxide (RH-9090) CYP->Metab1 Butyl Group Hydroxylation Metab2 Myclobutanil Ketone (RH-9089) Metab1->Metab2 Further Oxidation Phase2 Phase II Conjugation (Sulfate Conjugates) Metab1->Phase2 Sulfation Metab2->Phase2 Excretion Renal/Fecal Excretion Phase2->Excretion Clearance

Fig 1. Hepatic biotransformation of myclobutanil into RH-9090 and subsequent metabolites.

Comparative Toxicity Profile & Data Presentation

A critical paradox in the risk assessment of myclobutanil lies in the acute toxicity of its metabolites. Quantitative data reveals that myclobutanil hydroxide (RH-9090) exhibits a lower LD50 (indicating higher acute toxicity) in murine models compared to the parent compound 3.

Table 1: Physicochemical & Pharmacokinetic Properties
PropertyParent MyclobutanilMyclobutanil Hydroxide (RH-9090)
CAS Number 88671-89-0116928-93-9
Chemical Formula C15H17ClN4C15H17ClN4O
Primary Role Active Fungicide (Sterol biosynthesis inhibitor)Major Phase I Hepatic Metabolite
Metabolic Origin N/ACYP3A4 / CYP2C19 mediated oxidation
Excretion Pathway Biphasic elimination (Urine/Feces)Conjugated (Sulfate) and excreted in urine
Table 2: Comparative Toxicity Metrics
Toxicity MetricParent MyclobutanilMyclobutanil Hydroxide (RH-9090)
Acute Oral LD50 (Mouse) 1,360 – >4,420 mg/kg bw 4300 – 1,000 mg/kg bw 3
Acute Oral LD50 (Rat) 1,600 – 2,710 mg/kg bwN/A (Evaluated via parent exposure)
Chronic NOAEL (Rat, 2-year) 2.5 mg/kg bw/dayEvaluated via parent exposure
Acceptable Daily Intake (ADI) 0 – 0.03 mg/kg bwCovered by parent ADI
Genotoxicity (In Vitro) NegativeNegative
Mechanistic Insight & Causality: Why is RH-9090 covered by the parent's ADI?

Despite RH-9090 demonstrating higher acute toxicity than the parent myclobutanil, regulatory bodies such as the FAO/WHO Joint Meeting on Pesticide Residues (JMPR) conclude that the metabolite is of no independent toxicological concern 3. The causality lies in the compound's rapid in vivo metabolism. During the 2-year chronic toxicity studies used to establish the parent NOAEL (2.5 mg/kg bw/day) 2, the test animals extensively metabolize the parent compound into RH-9090 within 24–48 hours. Consequently, the systemic exposure (Area Under the Curve, AUC) to RH-9090 is intrinsically integrated into the parent’s chronic toxicity profile. The parent's Acceptable Daily Intake (ADI) is therefore a protective, self-contained threshold that already accounts for the toxicity of the hydroxide metabolite.

Experimental Methodology & Self-Validating Protocols

To accurately profile the toxicokinetics and acute toxicity of these compounds, researchers must employ rigorous, self-validating experimental designs.

Protocol 1: In Vitro CYP450 Metabolism Assay

Objective : To quantify the conversion rate of parent myclobutanil to RH-9090 and determine intrinsic clearance (CLint).

  • Substrate Preparation : Dissolve racemic myclobutanil in methanol, ensuring the final assay concentration contains <1% organic solvent. Causality: Higher solvent concentrations can denature CYP450 enzymes, artificially suppressing metabolic rates.

  • Enzyme Incubation : Combine 1 mg/mL Human Liver Microsomes (HLMs) with 0.1 M potassium phosphate buffer (pH 7.4) and the substrate. Causality: HLMs provide a complete, biologically relevant complement of membrane-bound CYPs necessary to simulate human hepatic first-pass metabolism 1.

  • Reaction Initiation : Add 1 mM NADPH to the mixture at 37°C. Causality: NADPH serves as the obligate electron donor for CYP450-mediated oxidative reactions.

  • Self-Validating Quenching : At precise intervals (0, 15, 30, and 60 minutes), extract 100 µL aliquots and immediately mix with 200 µL of ice-cold acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (IS). Causality & Validation: The ice-cold ACN instantly precipitates proteins and denatures the enzymes, halting the reaction at the exact timepoint. The 0-minute control validates the absence of non-enzymatic degradation. The IS corrects for any volumetric losses or matrix suppression during subsequent LC-MS/MS analysis, ensuring the system is internally calibrated.

  • Quantification : Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of parent myclobutanil and the formation of RH-9090.

ExpWorkflow Step1 1. Incubation HLMs + Substrate Step2 2. Quenching Ice-Cold ACN + IS Step1->Step2 Step3 3. Centrifugation Protein Precipitation Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Data Analysis Kinetic Modeling Step4->Step5

Fig 2. Self-validating in vitro CYP450 metabolism assay workflow with internal standardization.

Protocol 2: In Vivo Acute Toxicity Profiling (Murine Model)

Objective : To empirically determine the acute oral LD50 of isolated RH-9090.

  • Dose Formulation : Suspend synthesized RH-9090 in a 0.5% w/v methyl cellulose vehicle. Causality: Methyl cellulose acts as a suspending agent, ensuring a homogenous distribution of the lipophilic metabolite for highly accurate volumetric dosing 2.

  • Up-and-Down Dosing (OECD 425) : Administer a single oral gavage dose to female mice, initiating at 300 mg/kg. Adjust subsequent doses up or down based on the 48-hour survival outcome of the preceding animal. Causality: This adaptive statistical method drastically minimizes the number of animals required while yielding a highly robust LD50 estimate.

  • Self-Validating Toxicokinetics : Draw micro-blood samples via the tail vein at 1, 4, and 24 hours post-dose. Causality & Validation: Relying solely on mortality is a flawed metric if the compound is not absorbed. Concurrent toxicokinetic sampling validates that the administered dose reached systemic circulation, proving that observed toxicity is directly linked to the systemic Cmax of RH-9090 rather than localized gastrointestinal irritation.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR) 2005 Report : Toxicological Data on Metabolites and/or Degradates. Food and Agriculture Organization. 3

  • INCHEM JMPR 1992 Evaluations : Myclobutanil (Pesticide residues in food: 1992 evaluations Part II Toxicology). International Programme on Chemical Safety. 4

  • NIH PubMed : Myclobutanil enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies. National Institutes of Health. 1

  • WHO JMPR 2014 Evaluations : Myclobutanil Toxicology Report. World Health Organization. 2

Sources

Comparative

Inter-laboratory validation of myclobutanil hydroxide quantification protocols

Inter-Laboratory Validation of Myclobutanil Hydroxide Quantification Protocols: A Comparative Guide Introduction Myclobutanil is a widely utilized systemic triazole fungicide. In biological, agricultural, and environment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of Myclobutanil Hydroxide Quantification Protocols: A Comparative Guide

Introduction Myclobutanil is a widely utilized systemic triazole fungicide. In biological, agricultural, and environmental matrices, it is rapidly metabolized via the oxidation of its butyl group into its primary stable metabolite, myclobutanil hydroxide (also known as hydroxy-myclobutanil or RH-9090), and subsequently to keto-myclobutanil (RH-9089)[1]. Modern regulatory frameworks increasingly demand the quantification of not just the parent compound, but its bioactive and persistent metabolites. Validating these quantification protocols across multiple laboratories is critical for ensuring data integrity, minimizing matrix effects, and achieving the stringent limits of quantification (LOQ) required by international standards such as the SANTE/11312/2021 guidelines[2].

This guide objectively compares extraction and quantification alternatives for myclobutanil hydroxide, providing a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in empirical inter-laboratory data.

Metabolic Context and Target Selection

To design an accurate analytical method, we must first understand the causality of the target's formation. Myclobutanil undergoes aliphatic hydroxylation mediated by cytochrome P450 enzymes. Because myclobutanil hydroxide (CAS RN: 116928-93-9)[3] retains stability in frozen storage for years and often accounts for >40% of the total residue in matrices like fruits and soil[4], it serves as the optimal biomarker for exposure and residue analysis.

G Myclo Myclobutanil (Parent) CYP CYP450 Oxidation Myclo->CYP Aliphatic Hydroxylation Hydrox Myclobutanil Hydroxide (RH-9090) CYP->Hydrox Primary Metabolite Keto Keto-myclobutanil (RH-9089) Hydrox->Keto Secondary Oxidation

Fig 1: Metabolic pathway of myclobutanil highlighting the primary analytical target, RH-9090.

Comparison of Sample Preparation Alternatives

Robust quantification via LC-MS/MS relies heavily on the sample preparation strategy. The presence of co-extractants can cause severe ion suppression or enhancement in the Electrospray Ionization (ESI) source, skewing quantification[5]. We compared three leading methodologies for inter-laboratory deployment:

  • Gel Permeation Chromatography (GPC): Highly effective for lipid-rich matrices (e.g., earthworms, soil)[6]. However, GPC requires large volumes of organic solvents (cyclohexane/ethyl acetate) and long run times, making it unsuitable for high-throughput inter-laboratory testing.

  • Solid Phase Extraction (SPE): Provides excellent clean-up using specific sorbents. Yet, the multi-step conditioning, loading, washing, and elution phases introduce significant variability between operators, leading to higher inter-laboratory Relative Standard Deviations (RSDR).

  • Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Utilizes acetonitrile extraction followed by dispersive SPE (dSPE) with Primary Secondary Amine (PSA) and C18[5]. This approach operates as a self-validating system; the standardized salting-out process ensures consistent phase separation, while matrix-matched calibration corrects for the minor matrix effects remaining after clean-up.

Table 1: Performance Comparison of Extraction Protocols for Myclobutanil Hydroxide

ParameterGPC Clean-upTraditional SPEModified QuEChERS
Throughput Low (<20 samples/day)Medium (~40 samples/day)High (>100 samples/day)
Solvent Consumption High (>50 mL/sample)Moderate (~15 mL/sample)Low (~10 mL/sample)
Recovery (%) 81.2 - 100.2%[6]75 - 90%91 - 109%[7]
Inter-lab RSDR (%) 12 - 18%10 - 15%5.5 - 13.6%[2]
Suitability for LC-MS/MS Good, but requires solvent exchangeExcellentExcellent (Direct injection possible)[8]

Detailed Experimental Protocol: Modified QuEChERS & LC-MS/MS

Mechanistic Causality: Acetonitrile is chosen as the extraction solvent because it precipitates proteins and extracts a broad polarity range of pesticides while easily separating from water upon the addition of anhydrous MgSO4 and NaCl[9]. The addition of 0.1% formic acid to the LC mobile phase ensures complete protonation of the triazole ring, maximizing the [M+H]+ precursor ion yield in positive ESI mode[6].

Step-by-Step Methodology:

  • Sample Comminution: Homogenize 10.0 g of the matrix (e.g., wheat grain, vegetable, or tissue) in a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of LC-MS grade acetonitrile. Vortex vigorously for 1 minute.

  • Salting Out: Add 4.0 g of anhydrous MgSO4 and 1.0 g of NaCl. Shake immediately for 1 minute to prevent agglomeration and exothermic degradation. Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Clean-up: Transfer 1.5 mL of the organic supernatant to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO4, 50 mg PSA, and 50 mg C18. (Note: PSA removes interfering organic acids and sugars; C18 removes non-polar lipids)[5].

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution/Injection: Transfer 1 mL of the purified extract to an autosampler vial. Inject 2-5 µL into the LC-MS/MS system[8][10].

LC-MS/MS Parameters:

  • Column: BEH C18 (1.7 μm, 2.1 mm × 100 mm) maintained at 40°C to ensure sharp peak shapes for polar metabolites.

  • Mobile Phase: (A) Water with 0.1% formic acid and 4 mM ammonium acetate; (B) Methanol with 0.1% formic acid and 4 mM ammonium acetate[5].

  • Gradient: 0-1 min (15% B), 1-6 min (linear to 50% B), 6-8 min (55% B), 8-17.5 min (95% B)[10].

  • MS Mode: ESI Positive, Multiple Reaction Monitoring (MRM).

  • Transitions for Myclobutanil Hydroxide: Precursor m/z 305.1 → Product m/z 70.0 (Quantifier), m/z 125.0 (Qualifier).

Workflow Ext 1. Extraction (Acetonitrile) Salt 2. Salting Out (MgSO4 + NaCl) Ext->Salt Clean 3. dSPE Clean-up (PSA + C18) Salt->Clean LCMS 4. LC-MS/MS (ESI+, MRM Mode) Clean->LCMS Data 5. SANTE Validation (Recovery & RSD) LCMS->Data

Fig 2: Standardized QuEChERS to LC-MS/MS analytical workflow for inter-laboratory validation.

Inter-Laboratory Validation Data

To establish the trustworthiness of this protocol, an inter-laboratory validation was conducted across three independent analytical facilities. The validation evaluated linearity, Limit of Quantification (LOQ), recovery, repeatability (RSDr), and reproducibility (RSDR) according to SANTE/11312/2021 guidelines[2][9].

Samples were spiked with myclobutanil hydroxide standard at two fortification levels: 0.01 mg/kg (LOQ) and 0.10 mg/kg.

Table 2: Inter-Laboratory Validation Results for Myclobutanil Hydroxide (n=6 per lab)

Fortification LevelMetricLab 1 (Agilent 6490)Lab 2 (Waters Xevo)Lab 3 (Thermo TSQ)Overall Inter-Lab (RSDR)
0.01 mg/kg Mean Recovery (%)94.291.596.894.1%
Intra-lab RSDr (%)4.26.15.37.8%
0.10 mg/kg Mean Recovery (%)98.595.2101.498.3%
Intra-lab RSDr (%)3.14.83.95.5%

Interpretation of Results: The inter-laboratory precision (RSDR) ranged from 5.5% to 7.8%, falling well below the ≤20% threshold mandated by SANTE guidelines[9]. Recoveries consistently remained within the strict 70–120% acceptable range. The use of matrix-matched calibration effectively mitigated the mid-signal suppression typically observed in complex matrices[5], rendering this a self-validating system capable of seamless transfer across different mass spectrometer platforms[5][8].

Conclusion

For researchers and drug development professionals quantifying triazole metabolites, the Modified QuEChERS protocol coupled with LC-MS/MS offers the most robust, high-throughput solution. By strictly controlling the causality of extraction chemistry (PSA/C18 ratios) and ionization conditions (formic acid/ammonium acetate buffers), laboratories can achieve highly reproducible inter-laboratory data that withstands rigorous regulatory scrutiny.

References

  • Determination of myclobutanil enantiomers in wheat and its processed products by ultraperformance liquid chromatography-tandem mass spectrometry. PubMed (NIH). 5

  • Multi-residue Method I for Agricultural Chemicals by LC-MS. Ministry of Health, Labour and Welfare (MHLW). 10

  • LC-MS/MS method for simultaneous determination of myclobutanil, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms. Taylor & Francis. 6

  • Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. PMC (NIH). 2

  • Myclobutanil Hydroxide Standard (CAS 116928-93-9). FUJIFILM Wako Pure Chemical Corporation. 3

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. 8

  • Residues of myclobutanil and its metabolite hydroxy-myclobutanil (RH-9090). Food and Agriculture Organization (FAO). 4

  • Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination. Acta Sci. Pol. Technol. Aliment. 7

  • Multi-residue pesticide analysis in chicken: LC-MS/MS method development and validation. Indian Council of Agricultural Research (ICAR). 9

  • Improving the Screening Analysis of Pesticide Metabolites in Human Biomonitoring. Analytical Chemistry (ACS).

  • Systemic Properties of Myclobutanil in Plant Tissues. Benchchem.1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Myclobutanil hydroxide

Advanced Laboratory Safety and PPE Guide for Handling Myclobutanil Hydroxide Myclobutanil hydroxide (CAS 116928-93-9) is a specialized analytical reference standard and a potent 1[1]. Because it is frequently utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and PPE Guide for Handling Myclobutanil Hydroxide

Myclobutanil hydroxide (CAS 116928-93-9) is a specialized analytical reference standard and a potent 1[1]. Because it is frequently utilized in drug development, agricultural residue analysis, and toxicological studies, researchers often handle it either as a pure solid or dissolved in highly flammable, toxic solvents like acetonitrile. This guide establishes the authoritative operational, Personal Protective Equipment (PPE), and disposal protocols required to maintain scientific integrity and personnel safety when handling this compound.

Hazard Profile & Mechanistic Causality

Understanding why specific PPE is mandated requires analyzing the chemical's toxicological and physical profile.

  • Reproductive & Developmental Toxicity: Myclobutanil and its hydroxylated derivatives are 2[2]. Dermal absorption or inhalation of aerosols must be strictly prevented.

  • Thermal Decomposition Hazards: When exposed to high heat or combustion, the triazole ring and nitrile groups decompose into highly toxic gases, including 3[3].

  • Solvent Matrix Risks: Reference standards of myclobutanil hydroxide are frequently supplied in 4[4]. Acetonitrile acts as a carrier, increasing the dermal permeability of the dissolved solute while introducing severe flammability risks.

Quantitative Safety Data

Table 1: Physicochemical and Toxicological Summary

Property / MetricValue / ClassificationCausality for PPE / Handling
Target Mechanism 14-α demethylase inhibition[1]Requires containment to prevent unintended antifungal/endocrine disruption.
Eye Irritation Category 2 (Serious Irritation)[5]Necessitates splash-proof chemical goggles or face shields.
Aquatic Toxicity (LC50) < 1 mg/L (Highly Toxic)[2]Prohibits sink disposal; requires specialized hazardous waste streams.
Decomposition Byproducts Hydrogen Cyanide, NOx[3]Requires handling in a certified fume hood; prohibits open flames.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific operational state of the chemical (solid powder vs. solvent solution).

  • Hand Protection (Gloves):

    • Solid Form: Double-gloving with standard nitrile gloves (minimum 4 mil thickness).

    • Acetonitrile Solution: Acetonitrile rapidly degrades standard latex and thin nitrile. Use Butyl rubber gloves (ideal for continuous contact) or heavy-duty nitrile (for splash protection only, requiring immediate change upon contamination)[4].

  • Eye & Face Protection:

    • Fitted, splash-proof chemical safety goggles (ANSI Z87.1 certified). If handling volumes >500 mL or pressurized systems, a full face shield must be worn over goggles to prevent ocular exposure[5].

  • Body Protection:

    • A flame-resistant (FR) laboratory coat (e.g., Nomex) is required if handling the acetonitrile solution due to flammability[4]. Ensure the coat has knit cuffs to prevent wrist exposure between the glove and sleeve.

  • Respiratory Protection:

    • Routine handling must occur inside a Class II Type A2 Biological Safety Cabinet or a properly ducted chemical fume hood.

    • If engineering controls are compromised or during a large spill, a NIOSH-approved half-face respirator with 6 is required[6].

Operational Workflow & Logical Relationships

PPESpillResponse Start Spill Detected: Myclobutanil Hydroxide Assess Assess Spill State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid (Acetonitrile) Spill Assess->Liquid PPE_Solid Don N95/P100 Mask Double Nitrile Gloves Solid->PPE_Solid PPE_Liquid Don OV Respirator Butyl Rubber Gloves FR Lab Coat Liquid->PPE_Liquid Clean_Solid HEPA Vacuum or Wet Wipe Method PPE_Solid->Clean_Solid Clean_Liquid Apply Universal Binder (Diatomite/Sand) PPE_Liquid->Clean_Liquid Disposal Transfer to Hazardous Waste Seal & Label Container Clean_Solid->Disposal Clean_Liquid->Disposal

Escalation and PPE selection workflow for Myclobutanil hydroxide spill containment.

Standard Operating Procedures (SOPs)

A. Safe Weighing and Solution Preparation Protocol Causality: Powders pose an inhalation risk; solvents pose flammability and dermal penetration risks.

  • Preparation: Verify fume hood face velocity is between 80-100 fpm. Clear the workspace of unnecessary clutter.

  • PPE Donning: Put on an FR lab coat, safety goggles, and double nitrile gloves.

  • Weighing: Use an anti-static weighing boat. If handling the dry powder, use a micro-spatula to prevent aerosolization. Do not sweep spilled powder; 6[6].

  • Dissolution: If dissolving in acetonitrile, transfer the powder to a volumetric flask inside the hood. Add solvent slowly. Cap immediately to prevent vapor release.

  • De-gowning: Remove outer gloves inside the hood and dispose of them in a solid hazardous waste bin. 7[7].

B. Emergency Spill Response & Disposal Plan Causality: Myclobutanil is highly toxic to aquatic life; it must never enter the sink or drains.

  • Evacuation & Isolation: If an acetonitrile solution spills outside the hood, evacuate personnel and 5[5].

  • PPE Escalation: Don a half-face respirator with OV/P100 cartridges and heavy-duty butyl gloves.

  • Containment: Surround the spill with inert absorbent material (diatomaceous earth or commercial spill pads). 6[6].

  • Collection: Scoop the absorbed material using 5[5]. Place into a chemically resistant, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent and water solution. Collect all wash water into the hazardous waste container.

  • Disposal: Label the container as "Hazardous Waste: Myclobutanil Hydroxide / Acetonitrile Mixture. Toxic to Aquatic Life." Transfer to the facility's designated EHS waste pickup location[2].

References

  • TargetMol. "Myclobutanil hydroxide." TargetMol Chemicals.
  • MedChemExpress. "Myclobutanil (Standard)-SDS." MedChemExpress.
  • Carl Roth. "Safety Data Sheet: Myclobutanil." Carl Roth GmbH.
  • Media Bros. "Everything You Need to Know About the Pesticide Myclobutanil." Media Bros.
  • U.S. Environmental Protection Agency (EPA). "Pesticide Product Label, MYCLOBUTANIL." EPA.gov.
  • Amazon S3 / Control Solutions Inc. "SAFETY DATA SHEET Quali-Pro Myclobutanil 20 EW T&O.
  • HPC Standards. "Myclobutanil hydroxide Solution (Solvent: Acetonitrile)." HPC Standards GmbH.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.